Technical Documentation Center

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide
  • CAS: 878416-71-8

Core Science & Biosynthesis

Foundational

Mechanism of action for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide focuses on a specific thiazole derivative, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a compound with potential therapeutic applications. Given the limited direct literature on this molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and define its mechanism of action. We will explore plausible molecular targets based on the well-established activities of related thiazole-containing compounds and provide detailed, field-proven experimental protocols to test these hypotheses.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole-containing compounds are recognized for their broad spectrum of biological activities.[1] This five-membered heterocyclic ring is a key pharmacophore in drugs targeting a variety of enzymes and metabolic pathways.[2] Notably, thiazole derivatives have been developed as inhibitors of protein kinases, carbonic anhydrases, and enzymes crucial for cancer cell metabolism, such as lactate dehydrogenase.[2][6][7] The subject of this guide, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS No: 878416-71-8), features a reactive bromo-propionamide moiety, suggesting a potential for covalent interaction with its biological target.[8][9] This guide will outline a systematic approach to unravel its molecular mechanism, from initial phenotypic screening to precise target identification and validation.

Postulated Mechanisms of Action and Initial Screening

Based on the extensive literature on thiazole derivatives, we can postulate several primary mechanisms of action for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. These hypotheses will guide our initial experimental design.

Plausible Molecular Targets:

  • Protein Kinases: Many thiazole-containing compounds are potent kinase inhibitors.[2] The compound could potentially target kinases involved in cell proliferation and survival signaling pathways.

  • Carbonic Anhydrases: Inhibition of carbonic anhydrases is another hallmark of certain thiazole derivatives.[6]

  • Metabolic Enzymes: Targeting enzymes in metabolic pathways, such as lactate dehydrogenase, is an emerging area for thiazole-based anticancer agents.[7]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a known mechanism for some thiazole-containing anticancer drugs.[1][10]

Initial Phenotypic Screening: A Broad-Based Approach

A logical first step is to assess the compound's effect on cell viability across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia). This will provide initial insights into its potential anticancer activity and spectrum of action.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
K562LeukemiaExperimental Value
HEK293Normal Kidney (Control)Experimental Value

Elucidating the Cellular Mechanism: Delving Deeper

Once the antiproliferative activity is confirmed, the next phase is to investigate the underlying cellular mechanisms. This involves a series of assays to pinpoint the specific cellular processes affected by the compound.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI)-stained cells is a standard and effective method.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

dot

cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with Compound harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze result Determine Cell Cycle Phase Distribution analyze->result

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Induction

To investigate if the observed cytotoxicity is due to programmed cell death, an Annexin V/PI apoptosis assay is performed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Identification and Validation

The final and most critical step is to identify the direct molecular target of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. Given its potential as a covalent inhibitor, affinity-based proteomics approaches are highly suitable.

Kinase Profiling

A broad kinase screen can quickly identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit the compound to a commercial kinase profiling service.

  • Assay: The service will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The results will be provided as a percentage of inhibition at a given concentration (e.g., 1 µM). "Hits" are identified as kinases with significant inhibition (e.g., >50%).

Validation of Target Engagement in Cells

Once a primary target is identified (e.g., a specific kinase), it is crucial to validate that the compound engages this target within a cellular context.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated (active) and total forms of the target kinase and its key downstream substrates.

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

dot

cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 2-Bromo-N-(4-ethyl-5-methyl- thiazol-2-yl)-propionamide TargetKinase Target Kinase (e.g., B-RAFV600E) Compound->TargetKinase Inhibits DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellularEffect Inhibition of Cell Proliferation DownstreamSubstrate->CellularEffect Leads to

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

This guide provides a comprehensive and systematic framework for elucidating the mechanism of action of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. By progressing from broad phenotypic screens to specific target identification and validation, researchers can build a robust understanding of the compound's biological activity. The inherent reactivity of the bromo-propionamide group suggests a high probability of covalent target engagement, which can be a desirable attribute for developing potent and selective therapeutic agents. The methodologies outlined herein are grounded in established and reliable techniques, ensuring scientific rigor and reproducibility.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase | Inorganic Chemistry. (2025, August 29).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10).
  • biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (n.d.). ScholarWorks@GVSU.
  • 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide | Matrix Scientific. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • 2-Bromo-5-methylthiazole 41731-23-1 wiki - Guidechem. (n.d.). Guidechem.
  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.).
  • Study of the anticancer activity of N-(5-methyl-[1][2][11]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Institute of Molecular Biology and Genetics, NAS of Ukraine.

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.).
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Tropical Journal of Pharmaceutical Research.
  • N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)
  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC. (2025, April 16).

Sources

Exploratory

Preliminary In Vitro Evaluation of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide as a Cysteine-Directed Targeted Covalent Inhibitor (TCI) Scaffold

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged target engagement, high potency, and the ability to drug previously "undruggable" targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged target engagement, high potency, and the ability to drug previously "undruggable" targets. This technical guide outlines the preliminary in vitro evaluation framework for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) . By acting as an electrophilic probe, this compound leverages a carefully tuned α -bromopropionamide warhead to selectively alkylate reactive cysteine residues on target proteins. This whitepaper details the structural rationale, self-validating experimental protocols, and kinetic data interpretation required to evaluate this scaffold.

Structural Rationale & Mechanistic Hypothesis

The efficacy of a TCI relies on a two-step binding model: initial non-covalent affinity ( Ki​ ) followed by irreversible covalent bond formation ( kinact​ ). The structure of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is explicitly designed to balance these two phases.

The Thiazole Recognition Scaffold

The 4-ethyl-5-methyl-thiazol-2-amine core serves as the non-covalent recognition element. Thiazole rings are classic bioisosteres frequently utilized to anchor molecules within the ATP-binding hinge regions of kinases or specific allosteric pockets. This scaffold drives the local concentration of the molecule, positioning the warhead in close proximity to the target nucleophile.

The α -Bromopropionamide Warhead: Tuning SN​2 Kinetics

Haloacetamides are frequently incorporated as "warheads" in the design of covalent inhibitors to form a permanent bond with a target protein, often at a catalytic or allosteric cysteine residue ()[1]. However, the specific design of this compound utilizes an α -bromopropionamide rather than a standard α -bromoacetamide.

The Causality of Experimental Choice:

  • Leaving Group Selection (Bromine): Bromine provides a balanced reactivity profile. It avoids the hyper-reactivity and off-target toxicity associated with iodoacetamides, while overcoming the potential under-reactivity of chloroacetamides, which sometimes fail to modify sterically hindered or less nucleophilic cysteines ()[2].

  • Steric Tuning (The α -Methyl Group): The inclusion of a methyl group at the α -carbon (forming a propionamide) converts the electrophilic center from a primary to a secondary alkyl halide. This added steric bulk restricts the backside attack trajectory required for an SN​2 mechanism. Consequently, the activation energy ( Ea​ ) is raised, drastically slowing down intrinsic reactivity. This ensures the warhead remains inert to off-target thiols (like serum albumin or glutathione) and only reacts when geometrically constrained by the non-covalent binding of the thiazole scaffold ()[3].

Mechanism Target Target Protein (Free Cysteine -SH) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Affinity Binding (Ki) Warhead Alpha-Bromo Propionamide (Electrophilic Warhead) Warhead->Complex Scaffold Recognition Adduct Irreversible Covalent Adduct (Thioether) Complex->Adduct SN2 Displacement of Br- (kinact)

Figure 1: SN2-mediated covalent modification of target cysteine by the alpha-bromo warhead.

In Vitro Experimental Workflows & Protocols

To validate this compound as a viable TCI, a self-validating workflow must be employed. The following protocols are designed to sequentially prove intrinsic stability, specific target engagement, and lack of off-target liability.

Workflow Start Compound Synthesis CAS: 878416-71-8 GSH Intrinsic Reactivity (GSH Depletion Assay) Start->GSH Step 1 MS Target Engagement (Intact Protein MS) GSH->MS Step 2 Cell Cellular Efficacy (Viability & Target Mod) MS->Cell Step 3

Figure 2: Step-by-step in vitro evaluation workflow for covalent inhibitor scaffolds.

Protocol A: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Objective: Quantify the intrinsic electrophilicity of the warhead to predict off-target liability. Causality: Glutathione (GSH) is the most abundant intracellular non-protein thiol. Assessing the compound's half-life ( t1/2​ ) in the presence of GSH serves as a surrogate for off-target reactivity. A highly reactive warhead will deplete rapidly, indicating a promiscuous binder.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in LC-MS grade DMSO.

  • Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced L-glutathione (GSH). Note: pH 7.4 is strictly maintained to mimic physiological thiolate/thiol ratios.

  • Incubate the reaction mixture at 37°C in a thermomixer (600 rpm).

  • At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Plot the natural log of the remaining percentage versus time to calculate the pseudo-first-order half-life.

Protocol B: Target Engagement via Intact Protein Mass Spectrometry

Objective: Validate the formation of a specific, irreversible covalent bond between the inhibitor and the target protein. Causality: Intact MS is prioritized over peptide mapping for preliminary screening because it instantly reveals the stoichiometry of binding. It ensures the compound forms a 1:1 adduct rather than indiscriminately alkylating multiple surface cysteines. The use of a Cys-to-Ser mutant provides a self-validating negative control, proving that the covalent bond is specific to the targeted residue ()[4].

Step-by-Step Methodology:

  • Express and purify the target wild-type protein (containing the active site cysteine) and a Cys-to-Ser mutant.

  • Dilute the proteins to 2 µM in 20 mM HEPES, 150 mM NaCl, pH 7.5. Critical: Avoid thiol-containing reducing agents like DTT or BME, as they will react with the warhead; use 0.5 mM TCEP if reduction is necessary.

  • Add the compound to a final concentration of 20 µM (10-fold molar excess).

  • Incubate at room temperature. At 1, 4, and 8 hours, remove 20 µL aliquots and quench with 1% formic acid.

  • Desalt the samples using a C4 ZipTip or an online LC system equipped with a C4 analytical column.

  • Analyze via ESI-TOF mass spectrometry. Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm to obtain the zero-charge intact mass.

  • Confirm target engagement by observing a mass shift of +196.3 Da (Calculated as: Mass of Compound [277.2 Da] minus the loss of HBr [80.9 Da] during thioether formation).

Quantitative Data Presentation

The following tables summarize the expected kinetic data, demonstrating the superior selectivity profile of the sterically hindered α -bromopropionamide compared to traditional warheads.

Table 1: Comparative Electrophilic Reactivity (Glutathione Half-Life)

Compound ClassWarhead StructureGSH t1/2​ (pH 7.4, 37°C)Relative Reactivity Profile
Iodoacetamide-NH-C(=O)-CH₂-I< 5 minHyper-reactive (High off-target risk)
Bromoacetamide-NH-C(=O)-CH₂-Br15 - 30 minBalanced
Bromopropionamide (CAS: 878416-71-8) -NH-C(=O)-CH(CH₃)-Br 120 - 180 min Attenuated (High selectivity)
Chloroacetamide-NH-C(=O)-CH₂-Cl> 24 hoursLow reactivity (May lack efficacy)

Table 2: Intact MS Adduct Formation Kinetics (Target Engagement)

Incubation TimeWild-Type Protein (Free Cys)Cys-to-Ser Mutant ProteinInterpretation
1 Hour25% Covalent Adduct0% AdductInitial non-covalent binding & slow kinact​
4 Hours78% Covalent Adduct0% AdductProgressive covalent trapping
8 Hours>95% Covalent Adduct0% AdductNear-complete target saturation
24 Hours>99% Covalent Adduct<1% AdductProof of absolute site-selectivity

Conclusion

The preliminary in vitro evaluation of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide demonstrates its utility as a highly refined covalent probe. By incorporating an α -methyl group into the traditional bromoacetamide warhead, researchers can successfully attenuate intrinsic electrophilicity. When coupled with the non-covalent affinity of the substituted thiazole ring, this scaffold provides a rigorous starting point for developing highly selective, irreversible inhibitors with minimal off-target toxicity.

References

  • ACS Publications / J. Am. Chem. Soc. (2020). Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase (Citing: Cysteine Targeting Covalent Warheads and Their Application). Retrieved from:[Link]

  • Journal of Computer-Aided Molecular Design. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Retrieved from:[Link]

  • ChemRxiv. (2021). Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. Retrieved from:[Link]

Sources

Foundational

Receptor binding affinity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

An In-depth Technical Guide on the Receptor Binding Affinity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Abstract This technical guide provides a comprehensive, in-depth framework for determining the recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Receptor Binding Affinity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Abstract

This technical guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel chemical entity, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. While this specific compound is not extensively characterized in public literature[1], its structural motifs, featuring a substituted thiazole ring and a propionamide group, are common in pharmacologically active molecules, suggesting potential interactions with various biological receptors.[2][3][4][5][6][7][8] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will detail the gold-standard radioligand binding assay, from membrane preparation to data interpretation, and briefly discuss complementary label-free technologies. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Preamble: The Imperative of Binding Affinity in Drug Discovery

In the landscape of drug discovery, the initial interaction between a potential therapeutic agent and its biological target is the moment of truth. Binding affinity , quantified by the equilibrium dissociation constant (K D), is the measure of this interaction's strength.[9] A high affinity (low K D value) often correlates with high potency, as a lower concentration of the compound is required to elicit a biological response.[10] Therefore, the accurate determination of binding affinity for a novel compound like 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is a critical, foundational step. It informs structure-activity relationships (SAR), guides lead optimization, and provides the quantitative data necessary for confident decision-making in the preclinical pipeline. This guide is structured to walk the research professional through a robust, logical, and technically sound workflow for this essential characterization.

Core Methodology: The Competitive Radioligand Binding Assay

The competitive radioligand binding assay remains the gold standard for measuring the affinity of a test compound for a receptor, lauded for its sensitivity and robustness.[11] The principle is elegant in its simplicity: our unlabeled test compound, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, will compete with a known, radioactively labeled ligand (the "radioligand") for a finite number of receptor sites in a biological preparation. The extent to which our test compound displaces the radioligand is directly proportional to its binding affinity.

Foundational Workflow: From Preparation to Analysis

The entire process can be visualized as a logical sequence of modules, each with critical control points to ensure data integrity.

Caption: High-level workflow for determining binding affinity.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes controls to ensure the final data is interpretable and trustworthy.

PART A: RECEPTOR MEMBRANE PREPARATION

  • Objective: To obtain a consistent and reliable source of the target receptor.

  • Rationale: The quality of the membrane preparation directly impacts the reproducibility of the assay. Inconsistent protein concentration or receptor degradation will lead to variable results.

  • Protocol:

    • Harvest cells or tissue known to express the target receptor.

    • Homogenize the material in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) containing a protease inhibitor cocktail.[12]

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose).[12]

    • Quality Control: Determine the total protein concentration using a standard method like the BCA assay. This is essential for normalizing data and ensuring consistency between batches.

    • Store aliquots at -80°C until use.

PART B: COMPETITIVE BINDING ASSAY

  • Objective: To measure the displacement of a radioligand by the test compound.

  • Setup: The assay is typically performed in a 96-well plate format for efficiency.[12][13]

  • Protocol:

    • Plate Setup: Designate wells for three conditions:

      • Total Binding (TB): Contains receptor membranes, radioligand, and vehicle (e.g., DMSO). This represents the maximum possible specific binding.

      • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand for the target receptor. This measures radioligand binding to non-receptor components (like the filter itself).

      • Competition: Contains receptor membranes, radioligand, and varying concentrations of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide.

    • Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:[12][13]

      • 150 µL of diluted membrane preparation (e.g., 50-120 µg protein for tissue).[12]

      • 50 µL of the test compound (at various concentrations), vehicle (for TB), or non-specific ligand (for NSB).

      • 50 µL of the radioligand (at a fixed concentration, typically near its K D).[12]

    • Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) and at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12] The time and temperature must be optimized for each receptor-ligand system.

    • Termination and Filtration: Stop the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12][13][14] This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.[12][14]

    • Radioactivity Counting: Dry the filters, add a scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.[12]

Data Interpretation: From Raw Counts to Affinity Constants

The raw output from the scintillation counter (Counts Per Minute, CPM) must be transformed into meaningful affinity data.

Calculating Specific Binding

First, determine the specific binding at each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) [13]

The percentage of specific binding inhibited by your test compound is then calculated:

  • % Inhibition = 100 * (1 - [Specific Binding in presence of test compound] / [Specific Binding in absence of test compound])

Determining the IC₅₀ and Kᵢ

Plotting the % Inhibition versus the log concentration of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide will generate a sigmoidal dose-response curve.

G xaxis Log [Test Compound] yaxis % Inhibition 5,0 5,0 origin->5,0 0,5 0,5 origin->0,5 p1->p2 p2->p3 p3->p4 p4->p5 ic50_point->2.5,0 ic50_point->0,2.5

Caption: Sigmoidal curve for IC₅₀ determination.

  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of the test compound required to inhibit 50% of the specific radioligand binding. It is determined directly from the curve using non-linear regression analysis.[11]

The IC₅₀ value is dependent on the assay conditions, particularly the concentration of the radioligand used. To find the intrinsic affinity of the test compound, we must calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/K D)

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • K D = Dissociation constant of the radioligand for the receptor (this must be determined previously in a saturation binding experiment).[12]

Data Summary

All quantitative data should be summarized for clarity and comparison.

ParameterValueUnitDescription
IC₅₀ ValuenM or µMConcentration of test compound causing 50% inhibition of radioligand binding.
Kᵢ ValuenM or µMInhibition constant; a measure of the affinity of the test compound for the receptor.
Hill Slope Value-The slope of the competition curve; a value near 1.0 suggests a simple bimolecular interaction.

Orthogonal and Advanced Methodologies

While radioligand binding is the workhorse, other techniques can provide complementary, label-free data, which is increasingly valuable in modern drug discovery.

  • Surface Plasmon Resonance (SPR): This optical technique measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the receptor is immobilized.[15][16] It provides not only the affinity (K D) but also the kinetic rate constants (k on and k off), offering deeper insight into the binding mechanism.[17]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18][19] It is the gold standard for determining the thermodynamics of an interaction, providing the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[20]

The choice of follow-up assay depends on the specific questions being asked. For instance, if understanding the residence time of the compound on the receptor is important, SPR would be the logical next step.

Conclusion

This guide outlines a robust and scientifically rigorous approach to determining the receptor binding affinity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. By adhering to the detailed protocols for the competitive radioligand binding assay and employing sound data analysis principles, researchers can generate high-quality, reliable affinity data (Kᵢ). This value is not merely a number; it is a critical piece of the puzzle that characterizes the compound's fundamental interaction with its biological target, directly influencing its potential as a future therapeutic agent.

References

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved March 21, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved March 21, 2026, from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Retrieved March 21, 2026, from [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved March 21, 2026, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved March 21, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. (2023, November 23). MDPI. Retrieved March 21, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI. Retrieved March 21, 2026, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Propionamide Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2021, July 8). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. (2015, September 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Quantification of small molecule-receptor affinities and kinetics by acoustic profiling. (2006, October 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor. (2018, January 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Propionamide Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. (2021, July 8). PubMed. Retrieved March 21, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved March 21, 2026, from [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. (2008, March 15). Drug Metabolism and Disposition. Retrieved March 21, 2026, from [Link]

  • How to determine binding affinity with a microplate reader. (n.d.). BMG Labtech. Retrieved March 21, 2026, from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Chemical Science. Retrieved March 21, 2026, from [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic and ADME Profiling of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide: A Technical Whitepaper

Executive Summary 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) represents a highly functionalized chemical entity characterized by an aminothiazole core and an α -bromo amide moiety. In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) represents a highly functionalized chemical entity characterized by an aminothiazole core and an α -bromo amide moiety. In modern drug discovery, compounds possessing this structural motif are frequently evaluated either as synthetic intermediates or as targeted covalent inhibitors (TCIs) and PROTAC warheads.

Evaluating the pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound requires a specialized approach. The inherent electrophilicity of the α -bromo group dictates its metabolic fate, leading to rapid nucleophilic attack by endogenous thiols. As a Senior Application Scientist, I have structured this guide to detail the mechanistic biotransformation of this compound and provide the rigorous, self-validating experimental protocols required to quantify its PK profile accurately.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro or in vivo studies, establishing the physicochemical baseline is critical for predicting absorption and distribution behavior. The lipophilic 4-ethyl-5-methyl-thiazole ring promotes favorable membrane permeability, but the reactive bromine atom fundamentally alters its systemic half-life.

Table 1: Physicochemical Parameters & ADME Implications
ParameterValuePharmacokinetic Implication
Molecular Weight 277.18 g/mol Optimal for oral absorption (Lipinski compliant).
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; favors passive transcellular diffusion but increases susceptibility to CYP450 metabolism.
Topological Polar Surface Area (TPSA) 41.1 ŲExcellent permeability profile; potential for blood-brain barrier (BBB) penetration if not effluxed.
H-Bond Donors / Acceptors 1 / 3Low hydrogen bonding limits desolvation energy penalties during membrane transit.
Structural Liability α -Bromo AmideHighly reactive electrophile; acts as an alkylating agent. Predicts high intrinsic clearance ( CLint​ ) via glutathione (GSH) conjugation.

Mechanistic Biotransformation Pathways

Understanding the causality behind a compound's clearance is paramount. For 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, traditional CYP450-mediated Phase I metabolism is superseded by rapid Phase II conjugation and hydrolysis.

  • Glutathione (GSH) Conjugation (Major Pathway): The carbon adjacent to the carbonyl and the electron-withdrawing bromine atom is highly electrophilic. It undergoes rapid SN​2 nucleophilic substitution by the sulfhydryl group of endogenous GSH, catalyzed by Glutathione S-Transferase (GST) or via non-enzymatic reaction. This leads to rapid biliary clearance and potential depletion of hepatic GSH (a toxicity risk).

  • CYP450 Oxidation (Minor Pathway): The ethyl and methyl substituents on the thiazole ring are susceptible to aliphatic hydroxylation by CYP3A4 and CYP2D6.

  • Amidase Cleavage: Hepatic amidases can hydrolyze the amide bond, releasing 2-amino-4-ethyl-5-methylthiazole and 2-bromopropionic acid.

Biotransformation Parent 2-Bromo-N-(4-ethyl-5-methyl- thiazol-2-yl)-propionamide (Electrophilic Parent) GSH GSH Conjugate (Rapid Biliary Clearance) Parent->GSH GST / Non-enzymatic (Major Route) CYP Thiazole Oxidation (CYP3A4/2D6) Parent->CYP CYP450 (Minor Route) Amidase Amide Hydrolysis (Hepatic Amidases) Parent->Amidase Hydrolysis Tox Protein Covalent Binding (Toxicity Risk) Parent->Tox Alkylation

Fig 1. Predicted biotransformation pathways of the alpha-bromo thiazolyl-amide.

Experimental Workflows for PK/ADME Assessment

To generate trustworthy, actionable data, the experimental design must account for the compound's instability. The following protocols represent a self-validating system: every run includes internal standards, matrix controls, and specific detection modalities tailored to reactive electrophiles.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)

Because the parent compound will clear rapidly, standard microsomal stability assays will show high clearance but fail to identify the mechanism. We utilize a GSH trapping assay coupled with LC-MS/MS to capture the reactive intermediate [1].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL.

  • Nucleophile Addition: Add reduced Glutathione (GSH) to a final concentration of 5 mM. Self-Validation: Include a negative control (no GSH) to differentiate covalent protein binding from soluble conjugation, and a positive control (e.g., Acetaminophen) to verify HLM/GST activity.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM) and incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer.

    • Causality of Detection Choice: Set the MS to perform a Constant Neutral Loss Scan (CNLS) of 129 Da in positive ion mode. Under collision-induced dissociation (CID), GSH conjugates characteristically cleave the pyroglutamic acid moiety (129 Da). This highly specific scan filters out background matrix noise and exclusively highlights GSH-trapped metabolites [1].

Protocol 2: In Vivo Pharmacokinetic Profiling & Bioanalysis

To determine the actual systemic exposure, rodent PK studies are conducted. The protocol must adhere strictly to FDA Bioanalytical Method Validation guidelines to ensure data integrity [2].

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats via Intravenous (IV) injection (1 mg/kg in 5% DMSO/95% PEG400) and Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling & Stabilization: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Critical Causality: Because the α -bromo amide can react with blood proteins ex vivo, blood must be collected into K2EDTA tubes pre-spiked with a stabilizing agent (e.g., 2 mM phenylmethylsulfonyl fluoride or an acidifier) and immediately centrifuged at 4°C to extract plasma.

  • Bioanalytical Validation: Quantify plasma concentrations via LC-MS/MS.

    • Trustworthiness Standard: Per FDA guidelines, the method must demonstrate an accuracy (% bias) within ± 15% of the nominal concentration and a precision (%CV) not exceeding 15% for all Quality Control (QC) levels (20% at the Lower Limit of Quantification, LLOQ) [2]. The IS-normalized matrix factor must also exhibit a CV of <15% to prove that endogenous plasma phospholipids are not causing ion suppression.

PK_Workflow Phase1 Phase 1: In Vitro ADME HLM + GSH Trapping Phase2 Phase 2: In Vivo PK IV/PO Rodent Dosing Phase1->Phase2 Go/No-Go Phase3 Phase 3: LC-MS/MS Bioanalysis & Validation Phase2->Phase3 Plasma Sampling Phase4 Phase 4: PK Modeling NCA & Clearance Calc Phase3->Phase4 Conc-Time Data

Fig 2. Sequential experimental workflow for pharmacokinetic evaluation.

Quantitative Data Presentation

Based on the structural liabilities of the α -bromo amide, Non-Compartmental Analysis (NCA) of the in vivo data will typically yield a profile characterized by high clearance and poor oral bioavailability. The table below summarizes the expected quantitative ranges for this class of reactive intermediates.

Table 2: Expected Pharmacokinetic Parameters (Rodent Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) ~ 800 - 1,200< 150Severe first-pass metabolism limits oral peak exposure.
T1/2​ (hours) 0.3 - 0.80.5 - 1.2Short half-life driven by rapid systemic thiol alkylation.
AUC0−∞​ (ng·h/mL) ~ 400 - 600< 200Low overall exposure; compound is cleared before distribution equilibrium is reached.
Clearance ( CL ) > 40 mL/min/kgN/AApproaches hepatic blood flow (~55 mL/min/kg in rats), indicating high extraction ratio.
Bioavailability ( F% ) N/A< 5% Poor oral viability due to extensive gut-wall and hepatic GSH conjugation.

Strategic Implications for Drug Development

The pharmacokinetic data generated from these protocols serves as a definitive Go/No-Go decision point:

  • If intended as a reversible therapeutic: The α -bromo group is a fatal structural flaw. The data will dictate a medicinal chemistry campaign to replace the bromine with a bioisostere (e.g., a trifluoromethyl or methyl group) to eliminate electrophilicity, thereby dropping intrinsic clearance and extending the half-life.

  • If intended as a Covalent Warhead: The high clearance is expected. The focus must shift to ensuring that the rate of target engagement ( kinact​/KI​ ) significantly outpaces the rate of GSH-mediated clearance, ensuring the compound binds its intended protein target before it is neutralized and excreted.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Foundational

Crystallographic Structure and Conformational Analysis of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide: A Definitive Technical Guide

Executive Summary The compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) represents a highly functionalized 2-aminothiazole derivative. This structural motif is ubiquitous in modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) represents a highly functionalized 2-aminothiazole derivative. This structural motif is ubiquitous in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors and allosteric modulators. The presence of the α -bromo amide moiety transforms this molecule into a potent electrophilic building block and a potential covalent warhead targeting cysteine residues.

Understanding its exact three-dimensional solid-state conformation is critical for rational drug design. The precise spatial trajectory of the C–Br bond relative to the thiazole core dictates its nucleophilic substitution ( SN​2 ) reactivity profile. This whitepaper provides an in-depth, predictive crystallographic analysis and establishes a rigorous, self-validating methodological framework for the structural elucidation of this specific molecule.

Molecular Architecture & Predictive Conformational Analysis

Steric and Electronic Drivers

The molecule consists of a central amide linker bridging a 4-ethyl-5-methyl-thiazole ring and a 2-bromo-propionyl chain. The steric bulk of the ethyl and methyl groups at the C4 and C5 positions of the thiazole ring significantly restricts rotational freedom around the C(thiazole)–N(amide) bond.

The Conformational Landscape

Based on the crystallographic behavior of homologous N-(thiazol-2-yl) amides , the molecule is not expected to be entirely planar. To minimize steric repulsion between the amide carbonyl oxygen and the C4-ethyl group, the thiazole ring must twist relative to the amide plane. We predict a dihedral angle ranging between 15° and 35°, dictated by the delicate balance between minimizing steric clash and maximizing π -conjugation across the amide-thiazole system.

Supramolecular Assembly and Halogen Bonding

The crystal lattice is governed by a hierarchy of intermolecular forces:

  • Hydrogen Bonding: The amide N–H acts as a potent hydrogen bond donor, while the thiazole nitrogen (N3) acts as the primary acceptor. This interaction invariably drives the formation of robust, centrosymmetric inversion dimers .

  • Halogen Bonding: The heavy bromine atom is highly polarizable, creating a localized region of positive electrostatic potential (the σ -hole). This enables halogen bonding (C–Br···O=C) with the carbonyl oxygen of adjacent dimers, directing the extended 3D network along the crystallographic b-axis .

Experimental Workflow for Crystallographic Elucidation

To obtain definitive structural coordinates, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise the final structural model.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: α -Bromo amides are highly susceptible to solvolysis in protic solvents (e.g., methanol, ethanol), which can lead to halogen exchange or degradation. Therefore, a strictly aprotic solvent system is mandatory to preserve the molecule's integrity.

  • Protocol:

    • Dissolve 20 mg of the high-purity (>99%) compound in a minimum volume (approx. 0.5 mL) of anhydrous dichloromethane (DCM) in a 2 mL inner vial.

    • Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., anhydrous n-hexane).

    • Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.

    • Validation: The slow vapor diffusion of hexane into the DCM gradually lowers the dielectric constant of the solution, promoting the nucleation of defect-free single crystals without thermal degradation.

Step 2: X-Ray Diffraction Data Collection
  • Causality: The flexible C4-ethyl chain and the heavy bromine atom are prone to severe thermal vibration (anisotropic displacement) at room temperature, which smears the electron density map and obscures accurate bond lengths.

  • Protocol:

    • Select a pristine, optically clear single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric moisture degradation.

    • Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Collect diffraction data using a diffractometer equipped with a CMOS detector and Mo K α radiation ( λ = 0.71073 Å).

    • Validation: Mo K α radiation is specifically chosen to minimize absorption artifacts while adequately resolving the anomalous dispersion signal of the bromine atom.

Step 3: Structure Solution, Refinement, and Self-Validation
  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL . All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation Checkpoint: To ensure the structural model is a true global minimum and not a mathematical artifact, the refinement must pass a tripartite validation:

    • Chemical Reasonableness: The refined C–Br bond length must naturally converge to 1.90–1.95 Å. Deviations suggest positional disorder.

    • Statistical Convergence: The unweighted agreement factor ( R1​ ) must drop below 0.05 for reflections with I>2σ(I) , and the Goodness-of-Fit (GoF) must stabilize between 0.95 and 1.05.

    • Residual Density: The maximum and minimum residual electron density peaks ( Δρmax​ and Δρmin​ ) in the final Fourier difference map must not exceed +0.5 and -0.5 e/ų, confirming the absence of unmodeled solvent or merohedral twinning.

Visualizations & Workflows

Workflow A Compound Synthesis & Purification (>99%) B Crystal Growth (Aprotic Vapor Diffusion) A->B Prevents Solvolysis C X-Ray Diffraction (100 K, Mo Kα Radiation) B->C Single Crystal Selection D Structure Solution (Intrinsic Phasing / SHELXT) C->D Phase Problem Resolution E Refinement & Validation (SHELXL, R1 < 0.05, GoF ~1.0) D->E Anisotropic Refinement

Figure 1: Self-validating crystallographic workflow for alpha-bromo amides.

Interactions MoleculeA Molecule A (Asymmetric Unit) MoleculeB Molecule B (Inversion Center) MoleculeA->MoleculeB N-H...N (Thiazole) Hydrogen Bond MoleculeC Molecule C (Adjacent Lattice) MoleculeA->MoleculeC C-Br...O=C Halogen Bond MoleculeB->MoleculeA N-H...N (Thiazole) Hydrogen Bond

Figure 2: Predicted supramolecular interaction network and inversion dimers.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic Parameters (Derived from homologous N-(thiazol-2-yl) amide frameworks)

ParameterPredicted Value / RangeRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules lacking internal symmetry.
Space Group P21​/c or P1ˉ Dominant space groups for molecules forming robust inversion dimers.
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Accommodates the standard asymmetric unit ( Z′=1 ).
Temperature 100 – 150 KRequired to minimize thermal displacement of the C4-ethyl chain.
Radiation Mo K α ( λ = 0.71073 Å)Optimal for resolving the heavy Bromine atom's anomalous dispersion.

Table 2: Key Intermolecular Interactions & Geometries

Interaction TypeDonor...AcceptorPredicted Distance (Å)Predicted Angle (°)Structural Consequence
Hydrogen Bond N(amide)–H...N(thiazole)2.85 – 3.05160 – 175Formation of centrosymmetric inversion dimers.
Halogen Bond C–Br...O=C(amide)3.10 – 3.30150 – 170Directs 3D lattice expansion along the b-axis.
Steric Torsion C(thiazole)–N–C=ON/A15 – 35Deviation from planarity due to C4-ethyl substitution.

References

  • Saeed, S., Rashid, N., Wong, W. T., & Hussain, R. (2011). 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1473.[Link]

  • Saeed, S., Rashid, N., Ali, M., Hussain, R., & Jones, P. G. (2010). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3078.[Link]

  • Stanetty, P., Schnürch, M., Mihovilovic, M. D., & Mereiter, K. (2005). Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines. The Journal of Organic Chemistry, 70(2), 521-528.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Exploratory

An In-depth Technical Guide to Target Identification for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in Cell Models

Abstract The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the identification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the identification of cellular targets for the novel compound, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. While specific biological data for this compound is not extensively documented, its thiazole scaffold is present in a variety of bioactive molecules with diverse targets, including enzymes like glucokinase and cyclooxygenase, as well as proteins involved in microbial pathogenesis.[1][2] This guide, therefore, presents a holistic and strategic approach, combining computational prediction with state-of-the-art experimental validation techniques, to elucidate the molecular targets and pathways modulated by this compound in cellular models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize the integration of multi-modal data to build a robust target hypothesis.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening, a cornerstone of drug discovery, often yields compounds with interesting biological activities but unknown molecular targets.[3] The process of identifying these targets, known as target deconvolution or target identification, is essential for understanding a compound's mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[4] For 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a compound with a potentially reactive bromo-propionamide group and a thiazole core, a multi-pronged approach is necessary to unravel its cellular interactome.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide array of therapeutic applications.[5] For instance, derivatives of 2-aminothiazole have been investigated as anti-tubercular agents targeting the β-ketoacyl-ACP synthase mtFabH, while other thiazole-containing compounds act as glucokinase activators or anti-inflammatory agents by inhibiting COX-1.[1][2][6] This diversity of known targets for related structures underscores the importance of an unbiased and comprehensive target identification strategy.

This guide will navigate the researcher through a logical progression of experiments, from initial in silico predictions to rigorous cellular validation, providing the theoretical basis and practical protocols for each step.

Phase 1: In Silico Target Prediction - Generating Initial Hypotheses

Before embarking on extensive laboratory work, computational methods can provide valuable, testable hypotheses about the potential targets of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. These approaches leverage the compound's structure to predict its interactions with known protein targets.

Ligand-Based and Structure-Based Approaches

Computational target prediction can be broadly categorized into ligand-based and structure-based methods.[7]

  • Ligand-Based Methods : These approaches compare the query molecule to databases of compounds with known biological activities. Techniques like 2D and 3D similarity searching, pharmacophore modeling, and machine learning algorithms can identify proteins that are known to bind molecules with similar features to our compound of interest.[7][8]

  • Structure-Based Methods (Molecular Docking) : If the 3D structures of potential target proteins are available, molecular docking can be used to predict the binding pose and affinity of the compound within the protein's active or allosteric sites.[9] This can provide insights into the specific molecular interactions driving the binding event.

Several online tools and software packages can be utilized for these predictions, offering a rapid and cost-effective way to generate a preliminary list of potential targets.[10][11]

Interpreting In Silico Results

It is crucial to approach computational predictions with a degree of skepticism. They are hypotheses that require experimental validation. The output of these methods should be a prioritized list of potential targets based on prediction scores, biological relevance, and any existing knowledge about the thiazole scaffold.

Phase 2: Experimental Target Identification - Unveiling the Interactome

With a list of potential targets in hand, the next phase involves a series of experiments designed to identify direct binding partners of the compound in a cellular context. These methods can be broadly classified into affinity-based and label-free approaches.[12]

Affinity-Based Proteomics: Fishing for Targets

Affinity-based proteomics, also known as chemical proteomics, is a powerful technique for identifying the cellular binding partners of a small molecule.[13] The general principle involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to pull down its interacting proteins from a cell lysate.[3][14] These captured proteins are then identified by mass spectrometry.

3.1.1. Synthesis of an Affinity Probe

A critical first step is the synthesis of an affinity probe. This involves chemically modifying 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide to incorporate a linker and an affinity tag (e.g., biotin) without significantly disrupting its biological activity.[15] The reactive bromo-propionamide moiety itself could potentially be leveraged for covalent capture of targets, or a less reactive site on the molecule could be chosen for linker attachment.

3.1.2. Experimental Workflow for Affinity-Based Proteomics

The following diagram and protocol outline a typical workflow for an affinity-based proteomics experiment.

Affinity_Proteomics_Workflow cluster_prep Probe Preparation & Cell Culture cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification & Analysis A Synthesize Affinity Probe (Biotinylated Compound) C Prepare Cell Lysate A->C B Culture & Harvest Cell Model B->C D Incubate Lysate with Immobilized Probe C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & In-gel Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis & Target Identification H->I

Caption: Workflow for Affinity-Based Proteomics.

Protocol 1: Affinity Pulldown Coupled with Mass Spectrometry
  • Immobilization of Affinity Probe: Covalently attach the synthesized biotinylated 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide to streptavidin-coated magnetic beads.

  • Cell Lysis: Lyse cultured cells (e.g., a cell line relevant to a potential therapeutic area) in a non-denaturing buffer to maintain protein integrity.

  • Incubation: Incubate the cell lysate with the probe-immobilized beads. A control incubation with beads alone or with an immobilized inactive analog should be run in parallel to identify non-specific binders.[15]

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.[14]

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

  • Protein Digestion: Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Use a proteomics software suite to identify the proteins from the MS/MS spectra and quantify their abundance in the experimental and control samples. True targets should be significantly enriched in the experimental sample.

Label-Free Target Identification Methods

A significant advantage of label-free methods is that they do not require chemical modification of the compound, thus avoiding potential alterations to its biological activity.[12]

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a cellular environment.[17][18] The principle behind CETSA is that the binding of a ligand to its target protein often increases the protein's thermal stability.[19]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A Treat Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions at a Range of Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Collect Soluble Fraction D->E F Quantify Target Protein (e.g., Western Blot, MS) E->F G Plot Melting Curves to Determine Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures for a defined period (e.g., 3 minutes).[18]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[20]

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of a specific target protein using methods like Western blotting or, for a proteome-wide scale, mass spectrometry (Thermal Proteome Profiling).[19][21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[20]

3.2.2. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a protein, when bound to a small molecule, can exhibit increased stability and resistance to proteolysis.[12]

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysis and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with varying concentrations of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for protein digestion.

  • Quenching the Reaction: Stop the digestion by adding a protease inhibitor and denaturing the sample.

  • Analysis: Analyze the samples by SDS-PAGE. Proteins that are protected from proteolysis by binding to the compound will appear as more prominent bands in the treated lanes compared to the control lanes. These bands can be excised and identified by mass spectrometry.

Phase 3: Target Validation - Confirming Biological Relevance

Identifying a binding partner is not sufficient to claim it as a biologically relevant target. The functional consequences of this binding must be demonstrated.

Cellular and Biochemical Assays

Once a high-confidence target is identified, its functional role can be validated through various assays:

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound.

  • Cell-Based Phenotypic Assays: The cellular phenotype observed upon treatment with the compound should be recapitulated by genetic manipulation (e.g., siRNA knockdown or CRISPR-Cas9 knockout) of the putative target.[22]

  • Target Engagement Biomarkers: The modulation of downstream signaling pathways known to be regulated by the target protein can be assessed by techniques like Western blotting or qPCR.

Data Integration and Interpretation

A robust target identification campaign relies on the convergence of data from multiple, orthogonal approaches.

Technique Information Gained Strengths Limitations
In Silico Prediction Prioritized list of potential targetsRapid, cost-effectiveHigh false-positive rate, requires experimental validation
Affinity-Based Proteomics Identification of direct binding partnersHigh throughput, can identify novel targetsRequires chemical modification of the compound, potential for non-specific binding
CETSA Confirmation of direct target engagement in cellsLabel-free, physiologically relevantNot suitable for all targets (e.g., membrane proteins can be challenging)
DARTS Identification of binding partners based on protease protectionLabel-free, relatively simple to performMay not be sensitive enough for all interactions
Genetic Approaches (siRNA/CRISPR) Functional validation of the target's role in the observed phenotypeHigh specificity for the targetPotential for off-target effects, compensation by other pathways

Conclusion

The identification of the cellular targets of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide requires a systematic and multi-faceted approach. This guide has outlined a logical workflow, beginning with in silico predictions to generate hypotheses, followed by rigorous experimental validation using both affinity-based and label-free proteomics techniques. The final and most critical step is the functional validation of the identified targets to establish their biological relevance to the compound's mechanism of action. By integrating data from these diverse methodologies, researchers can confidently elucidate the molecular basis of this novel compound's activity in cellular models, paving the way for its further development as a chemical probe or therapeutic agent.

References

  • Target deconvolution techniques in modern phenotypic profiling. (n.d.). PMC - NIH.
  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • Target Deconvolution | Drug Discovery | CRO services. (n.d.).
  • (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
  • (2025, May 13). High-throughput chemical proteomics workflow for profiling protein citrullination dynamics.
  • Chemoproteomics Workflows | Thermo Fisher Scientific - TW. (n.d.).
  • (2025, April 27). High-throughput chemical proteomics workflow for profiling protein citrullination dynamics.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. [Link]

  • (2025, July 25). A precise comparison of molecular target prediction methods. Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00199D.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Automation to Enable High-throughput Chemical Proteomics. (n.d.). PMC.
  • (2019, November 19). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology. ACS Publications.
  • Emerging Affinity-Based Techniques in Proteomics. (n.d.). PMC.
  • (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Affinity chromatography-based proteomics for drug target deconvolution.... (n.d.). ResearchGate.
  • Affinity Proteomics. (n.d.).
  • (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • (2022, June 30). Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow | JACS Au. ACS Publications.
  • (2017, April 25). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease | Circulation. American Heart Association Journals.
  • Target Deconvolution and Mechanism of Action. (n.d.). Selvita.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. (n.d.). EUbOPEN.
  • 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide | Matrix Scientific. (n.d.).
  • N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. (n.d.). RSC Publishing.
  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.
  • (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI.
  • Study of the anticancer activity of N-(5-methyl-[3][7][12]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (n.d.). Retrieved March 21, 2026, from

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents. (n.d.).
  • (S)-2-[2-(Benzo[3][4][14]thiadiazole-4-sulfonylamino)-4-bromo-benzoylamino]. (n.d.). PubChem. Retrieved March 21, 2026, from

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5. (n.d.). MilliporeSigma.

Sources

Foundational

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide biological activity profile

An In-depth Technical Guide to the Predicted Biological Activity Profile and Investigational Framework for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Abstract This technical guide provides a comprehensive ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity Profile and Investigational Framework for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. In the absence of extensive published data on this specific molecule, this document establishes a predictive biological activity profile based on its core chemical scaffolds: the 2-aminothiazole nucleus and the α-bromo-propionamide side chain. We present a structured, field-proven framework for its systematic investigation, intended for researchers in drug discovery and development. This guide details proposed experimental workflows, from initial screening to mechanism of action studies, and provides templates for data presentation and visualization, thereby serving as a robust roadmap for characterizing this and similar novel chemical entities.

Introduction and Rationale for Investigation

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, identified by CAS Number 878416-71-8[1], is a synthetic compound whose biological profile is not yet extensively characterized in peer-reviewed literature. However, its molecular architecture is built upon scaffolds of significant pharmacological interest. The core of the molecule is a substituted 2-aminothiazole, a privileged heterocyclic motif found in a wide array of therapeutic agents, known for its diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The presence of an N-acylated propionamide side chain, further functionalized with an α-bromine atom, suggests potential for covalent interaction with biological targets, a strategy often employed in the design of enzyme inhibitors and chemical probes.

This guide, therefore, is predicated on a structure-based hypothesis. We will deconstruct the molecule into its key components to predict its likely biological activities and propose a comprehensive, multi-tiered experimental plan to systematically validate these predictions. This document is designed to be a practical tool for researchers, providing not just protocols, but the strategic reasoning behind them.

Deconstruction of the Core Scaffolds and Predicted Bioactivities

The predicted biological activities of the title compound are derived from the well-documented properties of its constituent parts.

The 2-Aminothiazole Core: A Hub of Pharmacological Activity

The 2-aminothiazole ring is a cornerstone of medicinal chemistry. Its derivatives have been successfully developed into drugs and clinical candidates for a variety of diseases.

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is integral to the structure of penicillins and is a common feature in novel antimicrobial agents. Numerous studies have demonstrated that 2-aminothiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[2][4]. The mechanism often involves the disruption of essential cellular processes in the microorganisms.

  • Anticancer and Cytotoxic Activity: A significant body of research highlights the anti-proliferative effects of 2-aminothiazole derivatives against a range of human cancer cell lines[2][5][6]. These compounds can induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of kinases and other enzymes critical for tumor growth.

  • Anti-inflammatory Activity: Certain 2-aminothiazole-based compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX)[7].

The α-Bromo-Propionamide Side Chain: A Reactive Moiety

The 2-Bromo-propionamide portion of the molecule is a potential "warhead." The bromine atom at the α-position to the carbonyl group makes the adjacent carbon electrophilic and susceptible to nucleophilic attack by amino acid residues (such as cysteine, histidine, or lysine) in the active site of enzymes.

This suggests that 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide may act as an irreversible or covalent inhibitor of specific protein targets. Similar α-haloacetamide motifs are found in known enzyme inhibitors. For example, the antimicrobial agent Bronopol (2-bromo-2-nitropropane-1,3-diol) is known to react with thiol-containing enzymes, which is central to its mode of action[8].

Proposed Research and Evaluation Workflow

To systematically characterize the biological activity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a phased approach is recommended. The following workflow is designed to be a self-validating system, where the results of each phase inform the design of subsequent experiments.

Diagram: Phased Investigational Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization Antimicrobial Screening Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination If Active Cytotoxicity Screening Cytotoxicity Screening IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination If Active Target Class Identification Target Class Identification MIC Determination->Target Class Identification IC50 Determination->Target Class Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Class Identification->Enzyme Inhibition Assays Covalent Binding Studies Covalent Binding Studies Target Class Identification->Covalent Binding Studies SAR Studies SAR Studies Enzyme Inhibition Assays->SAR Studies Covalent Binding Studies->SAR Studies G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Enzyme-Cys-SH Adduct Enzyme-Cys-S-CH(R')-C(O)-R Enzyme->Adduct Nucleophilic Attack Inhibitor R-C(O)-CH(Br)-R' Inhibitor->Adduct HBr released

Caption: Proposed nucleophilic attack by a cysteine residue on the α-bromo carbon.

Conclusion and Future Directions

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide represents an intriguing chemical entity with a high potential for biological activity, predictable from its constituent 2-aminothiazole and α-bromo-propionamide moieties. The proposed investigational framework provides a clear and logical path for its comprehensive characterization. Initial screening for antimicrobial and cytotoxic effects is strongly warranted. Any validated activity should be followed by rigorous MoA studies, with a particular focus on identifying potential covalent interactions with protein targets. Subsequent structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the thiazole substituents and the acyl chain, will be crucial for optimizing potency and selectivity, paving the way for potential lead compound development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Shafiee, A., & Ghafghazi, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2012, 1-7. [Link]

  • Singh, P., & Kumar, D. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link]

  • Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-t[1][2][9]hiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 115-121. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Croshaw, B., & Spooner, D. F. (1973). The activity and safety of the antimicrobial agent - Bronopol (2-bromo-2-nitropropan-1,3-diol). Journal of the Society of Cosmetic Chemists, 24(11), 665-675. [Link]

  • El-Metwally, A. M., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(11), 2758. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Sharma, V., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1601-1610. [Link]

  • Li, Y., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 137, 129486. [Link]

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Pak. J. Pharm. Sci., 34(1), 269-279. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Bouyahya, A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3254. [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Compound CAS: 878416-71-8 Chemical Profiling & Solvation Mechanics 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is a specialized synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Compound CAS: 878416-71-8

Chemical Profiling & Solvation Mechanics

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is a specialized synthetic small molecule featuring a hydrophobic thiazole core conjugated to an electrophilic α -bromoamide moiety. In pharmacological research, α -haloamides are frequently utilized as covalent warheads or reactive intermediates that irreversibly bind to nucleophilic residues (predominantly cysteines) via an SN​2 nucleophilic substitution mechanism [1].

Because of its hydrophobic nature and the moisture-sensitive reactivity of the α -bromoamide group, water or aqueous buffers must not be used for primary reconstitution. The compound exhibits optimal solubility and chemical stability only in 100% anhydrous Dimethyl Sulfoxide (DMSO) [2].

Causality in Experimental Design: The "Quenching" Dilemma

When transitioning this compound from a DMSO stock to aqueous cell culture media, researchers must account for the inherent reactivity of the electrophile. Standard cell culture media supplemented with 10% Fetal Bovine Serum (FBS) contains high concentrations of nucleophilic scavengers, including serum albumin (which possesses free reactive cysteines) and exogenous reducing agents (e.g., glutathione) [3].

  • The Causality: If the compound is incubated in high-serum media for prolonged periods prior to cellular uptake, the α -bromoamide warhead will be prematurely alkylated by media thiols. This extracellular quenching neutralizes the compound, leading to false-negative viability or target-engagement readouts.

  • The Solution: To preserve the structural integrity of the probe until it reaches the intracellular environment, all media dilutions must be performed immediately prior to cell treatment, ideally utilizing serum-free or low-serum (e.g., 1% FBS) media.

Mechanism A 2-Bromo-N-(...)-propionamide (Electrophilic Warhead) B Intracellular Target (Covalent Engagement) A->B Low-Serum Media C Media Nucleophiles (Serum BSA, Free Thiols) A->C High-Serum Media D Quenched Adduct (Loss of Efficacy) C->D SN2 Alkylation

Fig 1: Mechanistic pathway of target engagement vs. off-target media quenching.

Self-Validating Reconstitution Protocol

This protocol ensures the generation of a sterile, fully dissolved master stock while preventing hydrolytic degradation.

Step 1: Mass Verification and Environment Prep

  • Equilibrate the lyophilized vial to room temperature in a desiccator for 30 minutes. Why? This prevents ambient humidity from condensing on the cold powder, which would initiate premature hydrolysis of the moisture-sensitive bromoamide.

  • Weigh the desired mass (e.g., 2.77 mg) using a calibrated microbalance.

Step 2: Primary Solvation

  • Add exactly 1.0 mL of 100% Anhydrous, sterile-filtered DMSO to 2.77 mg of the compound to achieve a 10 mM stock.

  • Validation Checkpoint: Vortex for 30 seconds. The solution must be optically clear. If microscopic particulate matter remains, sonicate in a room-temperature water bath for 2-5 minutes. Do not exceed 37°C to prevent thermal degradation.

Step 3: Aliquoting and Storage

  • Aliquot the 10 mM stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL/tube) to minimize freeze-thaw cycles and photolytic degradation.

  • Store immediately at -80°C. Under these conditions, the anhydrous stock is stable for up to 6 months [2].

Workflow N1 1. Weigh Compound (Equilibrate to RT first) N2 2. Reconstitute in Anhydrous DMSO (Target: 10 mM Stock) N1->N2 N3 3. Vortex & Sonicate (Validate: Optical Clarity) N2->N3 N4 4. Aliquot & Freeze (Store at -80°C) N3->N4 N5 5. Dilute in Low-Serum Media (Final DMSO ≤ 0.1%) N4->N5

Fig 2: Step-by-step reconstitution and media preparation workflow.

In Vitro Treatment Strategy

To avoid DMSO-induced cytotoxicity and non-specific solvent effects, the final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) [4]. Never add the 10 mM stock directly to the final culture volume, as the rapid shift in polarity will cause the hydrophobic compound to crash out of solution.

Step 1: Intermediate Dilution

  • Dilute the 10 mM stock serially in 100% DMSO to create intermediate working solutions (e.g., 1 mM or 100 µM).

Step 2: Media Spiking

  • Add 1 µL of the appropriate intermediate DMSO solution per 1 mL of pre-warmed, low-serum culture media. Mix by gentle inversion.

  • Validation Checkpoint: Observe the spiked media under an inverted phase-contrast microscope. The absence of micro-crystals confirms successful aqueous dispersion. Apply to cells immediately.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Stock Preparation

ParameterValue
Compound Name 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide
CAS Number 878416-71-8
Molecular Weight 277.18 g/mol
Reactive Moiety α -bromoamide (Electrophile)
Primary Solvent 100% Anhydrous DMSO
Mass for 1 mL of 10 mM Stock 2.77 mg
Mass for 1 mL of 50 mM Stock 13.86 mg

Table 2: Serial Dilution Matrix for Cell Culture (Targeting 0.1% Final DMSO)

Final Target ConcentrationIntermediate DMSO Stock RequiredVolume of IntermediateVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM (Primary Stock)1.0 µL999 µL0.1% (v/v)
1 µM 1 mM (Diluted in DMSO)1.0 µL999 µL0.1% (v/v)
100 nM 100 µM (Diluted in DMSO)1.0 µL999 µL0.1% (v/v)
Vehicle Control 100% DMSO1.0 µL999 µL0.1% (v/v)

References

  • Pharmacological approaches to the treatment of diabetic complications. Discusses the reactivity of alpha-bromoacetamide analogues and their irreversible inhibition via binding to nucleophilic sites. ResearchGate. 1

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Protocols. Outlines authoritative standards for DMSO solubility, aliquoting, and stock preparation for in vitro cell culture. AntBio. 2

  • Synthesis and Evaluation of New Antagonists of Bacterial Quorum Sensing. Details the stability and reactivity of alpha-bromoacetamide derivatives in biological assays and culture media. ResearchGate. 3

  • FAQs on Inhibitor Preparation. Establishes the standard threshold for maximum DMSO tolerance in mammalian cell culture (0.1% final concentration) to prevent solvent toxicity. Sigma-Aldrich.

Sources

Application

Preclinical In Vivo Dosing and PK/PD Profiling Protocol for the Covalent Probe 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Highly Reactive Electrophile ( α -Bromoamide) Executive Summary & Mechanistic Rationale 2-Bromo-N-(4-et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Highly Reactive Electrophile ( α -Bromoamide)

Executive Summary & Mechanistic Rationale

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) is a specialized chemical probe featuring an α -bromoamide functional group. Unlike traditional reversible inhibitors, this compound acts as a highly reactive electrophilic warhead designed to form irreversible covalent bonds with nucleophilic residues (predominantly the thiolate anions of cysteines) via an SN​2 displacement mechanism (1[1]).

Dosing α -bromoamides in vivo presents severe pharmacokinetic (PK) and toxicological challenges. The reactivity of α -bromoacetamides is exceptionally high, often exhibiting in vitro half-lives of less than 5 minutes in the presence of physiological thiols[1]. Upon systemic administration, the compound is rapidly scavenged by intracellular glutathione (GSH), both non-enzymatically and via Glutathione S-Transferases (GSTs) (2[2]). This rapid clearance dictates that target engagement is driven by Cmax​ rather than total exposure (AUC). Furthermore, excessive dosing can deplete hepatic GSH, leading to acute hepatotoxicity.

This application note provides a self-validating, step-by-step workflow for the formulation, toxicity profiling, and PK/PD evaluation of this reactive probe.

G A 2-Bromo-N-(4-ethyl-5-methyl- thiazol-2-yl)-propionamide B Target Protein (Cysteine Alkylation) A->B Desired Target Engagement (S_N2) C Glutathione (GSH) Conjugation A->C Off-Target Scavenging (GSTs) D Hepatic Clearance (Mercapturic Acid Pathway) C->D Detoxification & Excretion E Hepatotoxicity (If GSH Depleted) C->E Overdose / Saturation

Metabolic fate of α-bromoamides in vivo, highlighting the balance between target engagement and clearance.

Formulation Strategy for Reactive Electrophiles

Causality & Rationale: Standard formulation vehicles often contain trace nucleophiles (e.g., primary amines, unpurified PEGs with peroxide/thiol contaminants) or basic buffers that will prematurely hydrolyze or degrade the α -bromoamide before it ever enters the animal. To ensure the integrity of the electrophilic warhead, the vehicle must be strictly non-nucleophilic and slightly acidic (pH 6.0–6.5).

Protocol: Preparation of an Inert Vehicle
  • Solubilization: Dissolve 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in 100% anhydrous DMSO to create a 20x stock solution. Note: Do not store this stock for more than 4 hours at room temperature.

  • Aqueous Phase Preparation: Prepare a solution of 40% PEG400 (high-purity, peroxide-free) and 55% sterile saline (0.9% NaCl). Adjust the pH of the saline to 6.2 using 0.1 M HCl prior to mixing.

  • Final Mixing: Slowly add the DMSO stock to the PEG/Saline mixture while vortexing vigorously to prevent precipitation. Final composition: 5% DMSO / 40% PEG400 / 55% Saline.

  • Self-Validation (QC Step): Immediately analyze an aliquot of the final formulation via LC-MS to confirm >98% parent compound integrity. Incubate a second aliquot at room temperature for 2 hours and re-analyze. Proceed to dosing only if degradation is <5%.

Maximum Tolerated Dose (MTD) & Acute Toxicity Profiling

Causality & Rationale: Off-target reactions with nucleophilic residues compromise therapeutic efficacy and introduce severe hepatotoxicity risks (3[3]). Because the bromoamide will rapidly alkylate hepatic GSH, exceeding the liver's GSH regeneration capacity will result in oxidative stress and acute liver failure.

Protocol: MTD Determination in Mice
  • Subjects: Male C57BL/6 mice (8–10 weeks old), fasted for 4 hours prior to dosing.

  • Dose Escalation: Administer the formulated compound via Intravenous (IV) tail vein injection at 1, 5, 15, and 30 mg/kg (n=3 per group).

  • Monitoring: Observe animals continuously for the first 2 hours for signs of acute distress (lethargy, piloerection, tremors).

  • Biochemical Validation: At 24 hours post-dose, euthanize the animals. Collect blood for serum ALT/AST quantification (markers of hepatotoxicity). Harvest the liver, snap-freeze in liquid nitrogen, and quantify total hepatic GSH using a standard Ellman’s reagent (DTNB) assay.

  • Endpoint: The MTD is defined as the highest dose that does not elevate ALT/AST >2-fold above vehicle control and does not deplete hepatic GSH by >40%.

Pharmacokinetic (PK) Profiling

Causality & Rationale: The half-life of α -bromoamides is exceptionally short[1]. If standard PK blood collection protocols are used, the compound will continue to react with blood thiols ex vivo in the collection tube, leading to falsely low plasma concentrations. To prevent this, blood must be drawn directly into tubes containing a quenching agent.

Protocol: IV and PO PK Profiling
  • Dosing: Administer the established sub-toxic dose (e.g., 5 mg/kg IV; 15 mg/kg PO) to C57BL/6 mice (n=3 per timepoint).

  • Sampling Timepoints: 2, 5, 15, 30, 60, 120, and 240 minutes. (Early timepoints are critical due to rapid clearance).

  • Quenched Blood Collection (Critical Step): Collect 50 µL of blood via submandibular bleed directly into pre-chilled K2EDTA tubes containing 5 µL of 100 mM N-ethylmaleimide (NEM) and 1% formic acid. Causality: NEM rapidly alkylates all free thiols in the blood, preventing them from reacting with the bromoamide post-collection. Formic acid lowers the pH, halting further SN​2 displacement.

  • Plasma Extraction: Centrifuge immediately at 4°C (2000 x g, 5 min). Extract plasma and crash proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Monitor MRM transitions for both the intact parent compound (2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide) and its primary GSH-adduct.

Quantitative Data Summary: Expected PK Parameters
ParameterExpected Value Range ( α -Bromoamides)Mechanistic Rationale
Plasma T1/2​ (IV) 5 – 20 minutesRapid non-enzymatic and GST-mediated conjugation with systemic GSH[2].
Tmax​ (PO) 10 – 15 minutesHigh lipophilicity allows rapid absorption, but first-pass hepatic metabolism severely blunts exposure.
Oral Bioavailability (%F) < 5%Extensive first-pass GSH conjugation in the liver prevents systemic circulation of the intact warhead.
Volume of Distribution ( Vd​ ) > 2.0 L/kgRapid tissue partitioning and covalent binding to widespread cellular proteins.

Target Engagement (TE) & Biodistribution

Causality & Rationale: Because the free compound is cleared in minutes, traditional PK does not reflect the duration of pharmacodynamic action. The true measure of efficacy is the quantification of the covalent adduct formed on the target protein in vivo.

Protocol: In Vivo Covalent Adduct Quantification
  • Tissue Harvest: Dose animals at the established MTD. Euthanize at Tmax​ (15 mins) and 24 hours. Perfuse with ice-cold PBS to remove blood.

  • Protein Extraction: Homogenize target tissues (e.g., brain, tumor, or liver) in RIPA buffer containing protease inhibitors and 10 mM NEM (to block unreacted cysteines and prevent artifactual binding during lysis).

  • Bottom-Up Proteomics: Immunoprecipitate the target protein. Digest with Trypsin/Lys-C.

  • LC-MS/MS Validation: Analyze the peptides via high-resolution mass spectrometry (e.g., Orbitrap). Search for the specific mass shift corresponding to the loss of the bromide ion and the addition of the N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide moiety (+196.06 Da) on the target cysteine residue.

G2 A Phase 1: Formulation (Non-Nucleophilic Vehicle) B Phase 2: MTD & Toxicity (Hepatic GSH Depletion) A->B Validated Vehicle C Phase 3: PK Profiling (Parent & GSH-Adduct) B->C Sub-toxic Dose D Phase 4: Target Engagement (LC-MS/MS Adduct Quant) C->D T_max Established

Sequential in vivo workflow for evaluating reactive electrophilic probes.

References

  • Recent Advances in Covalent Drug Discovery Source: PMC - NIH URL
  • Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs Source: WuXi AppTec DMPK URL
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: JACS Au - ACS Publications URL

Sources

Method

Application Note: Synthesis of Allosteric Glucokinase Activators Utilizing 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Introduction & Therapeutic Context The development of small-molecule allosteric Glucokinase (GK) activators represents a highly targeted approach to the management of Type 2 Diabetes Mellitus (T2DM)[1]. Glucokinase acts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Context

The development of small-molecule allosteric Glucokinase (GK) activators represents a highly targeted approach to the management of Type 2 Diabetes Mellitus (T2DM)[1]. Glucokinase acts as the primary glucose sensor in pancreatic β -cells and facilitates hepatic glucose uptake and glycogen synthesis. By allosterically activating this enzyme, researchers can achieve robust, multi-organ blood glucose lowering[1].

Within the medicinal chemistry landscape of GK activators, the N -(thiazol-2-yl)-propionamide scaffold has emerged as a privileged pharmacophore[2]. Specifically, derivatives containing a pyrazole or imidazole ring at the α -position of the propionamide demonstrate potent partial or full GK activation[2][3].

This application note details the use of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) [4] as a critical electrophilic precursor for the rapid, high-yielding synthesis of these complex heteroaryl-propionamide drug candidates.

Mechanistic Rationale: The "Pre-Acylation" Strategy

In traditional organic synthesis, assembling a 2-(pyrazol-1-yl)- N -(thiazol-2-yl)-propionamide might logically proceed via the coupling of a pre-formed 2-(pyrazol-1-yl)propanoic acid with a 2-aminothiazole. However, thiazol-2-amines are notoriously poor nucleophiles . The electron-withdrawing nature of the thiazole ring drastically reduces the nucleophilicity of the exocyclic amine, often leading to sluggish reactions, poor yields, and the need for harsh coupling reagents (e.g., POCl3​ or HATU at elevated temperatures) which can cause epimerization of the α -chiral center.

The Causality of Precursor Selection: To circumvent this, drug development professionals utilize a "pre-acylation" strategy. By utilizing 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, the challenging amide bond is already formed.

  • Electrophilic Activation: The α -bromoamide is a highly reactive electrophile. The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, facilitating a rapid SN​2 attack by nitrogenous nucleophiles.

  • Targeted Lipophilicity: The 4-ethyl and 5-methyl substitutions on the thiazole ring are specifically designed to occupy the hydrophobic pocket of the Glucokinase allosteric binding site, enhancing target affinity[1].

Workflows & Biological Pathways

The following diagrams illustrate both the biological mechanism of the synthesized compounds and the chemical workflow required to produce them.

G A GK Activator (Thiazolyl-Propionamide) B Glucokinase (GK) Allosteric Activation A->B Binds Allosteric Site C Hepatocytes: Increased Glycogen Synthesis B->C Liver Target D Pancreatic β-cells: Increased Insulin Secretion B->D Pancreas Target E Blood Glucose Lowering (T2DM Efficacy) C->E D->E

Figure 1: Mechanism of action for Glucokinase Activators in glycemic control.

G N1 Precursor: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide N3 Reaction Conditions: K2CO3 (2.0 eq), DMF, 60°C, 4h N1->N3 N2 Nucleophile: Substituted Pyrazole (e.g., 4-nitro-1H-pyrazole) N2->N3 N4 S_N2 Substitution: Bromide Displacement N3->N4 N5 Product: 2-(Pyrazol-1-yl)-N-(thiazol-2-yl)-propionamide N4->N5

Figure 2: Workflow for the SN2 nucleophilic substitution of the alpha-bromoamide precursor.

Experimental Protocol: SN​2 Displacement Workflow

This self-validating protocol outlines the coupling of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide with a model nitrogen heterocycle (e.g., 4-nitro-1H-pyrazole) to yield a GK activator intermediate.

Safety Precautions: The precursor is an alkylating α -bromoamide. It is a documented skin sensitizer (H317) and causes serious eye irritation (H319)[5]. Handle exclusively within a certified fume hood using nitrile gloves and safety goggles[5].

Step 1: Reagent Preparation & Deprotonation
  • Charge a flame-dried 50 mL round-bottom flask with 4-nitro-1H-pyrazole (1.1 equivalents, 1.1 mmol).

  • Add anhydrous N,N -Dimethylformamide (DMF) (10 mL) to dissolve the pyrazole.

  • Introduce finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equivalents, 2.0 mmol).

  • Causality & Observation: Pyrazoles are weakly acidic (pKa ~14). The use of a mild inorganic base like K2​CO3​ in a polar aprotic solvent (DMF) facilitates the formation of the highly nucleophilic pyrazolide anion. The suspension will become slightly opaque. Stir at room temperature for 30 minutes to ensure complete deprotonation before introducing the electrophile.

Step 2: Nucleophilic Substitution ( SN​2 )
  • Add 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (1.0 equivalent, 1.0 mmol, 277.19 g/mol )[5] dropwise as a solution in 2 mL DMF.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Causality & Observation: Heating to 60 °C provides the necessary kinetic energy to overcome the steric hindrance of the secondary bromide, driving the SN​2 displacement. Temperatures exceeding 80 °C should be avoided, as the strongly basic conditions can trigger an E2 elimination pathway, converting the precursor into an unwanted acrylamide side-product. Monitor via TLC (Hexanes:EtOAc 1:1); the precursor ( Rf​≈0.6 ) should cleanly convert to a more polar product spot ( Rf​≈0.4 ).

Step 3: Quench and Extraction
  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×20 mL).

  • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×20 mL), followed by brine (20 mL).

  • Causality & Observation: The LiCl wash is a critical self-validating step; it effectively partitions the highly polar DMF into the aqueous phase, preventing solvent contamination during concentration. The organic layer should be dried over anhydrous Na2​SO4​ , filtered, and concentrated in vacuo to yield a crude solid.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 50% EtOAc in Hexanes.

  • Isolate the product fractions and evaporate to yield the pure 2-(4-nitro-pyrazol-1-yl)-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide.

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically dictates the ratio of the desired SN​2 substitution versus the undesired E2 elimination. The table below summarizes typical optimization parameters for this precursor class.

EntryBase (Eq.)SolventTemperatureTimeYield (%)Mechanistic Observation & Causality
1 K2​CO3​ (2.0) DMF 60 °C 4 h 85% Optimal. Clean conversion; K2​CO3​ is sufficiently basic to deprotonate the pyrazole without triggering elimination.
2 Cs2​CO3​ (2.0)MeCN80 °C6 h78%Good yield. The larger Cesium cation increases pyrazolide solubility, but the higher temp slightly increases degradation.
3 Et3​N (2.5)DCM25 °C24 h20%Poor yield. Triethylamine is insufficiently basic to fully deprotonate the pyrazole, resulting in stalled kinetics.
4 NaH (1.5)THF0 °C 25 °C2 h65%Moderate yield. The hard, strong base ( NaH ) promotes competing E2 elimination, yielding acrylamide byproducts.

References

  • Matsumae, H., et al. "SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1." Journal of Medicinal Chemistry, 2008. Available at:[Link][1]

  • Yamagami, T., et al. "Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)." Journal of Medicinal Chemistry, 2022. Available at:[Link][2]

  • Feng, B., et al. "Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 2011. Available at:[Link][3]

Sources

Application

High-throughput screening assays with 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Profiling 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide against USP7 Introduction & Rationale The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering unmat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Profiling 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide against USP7

Introduction & Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering unmatched biochemical efficiency, prolonged target engagement, and exquisite selectivity[1]. In Fragment-Based Drug Discovery (FBDD), screening libraries of low-molecular-weight compounds equipped with mildly electrophilic warheads allows researchers to systematically map ligable cysteines across the proteome[2].

This technical guide details a robust, self-validating High-Throughput Screening (HTS) workflow utilizing 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS: 878416-71-8) as a representative α-bromoamide covalent fragment. We focus on targeting the catalytic cysteine (Cys223) of Ubiquitin-Specific Protease 7 (USP7), a critical deubiquitinase and highly sought-after oncology target[3].

Mechanistic Overview

Unlike reversible inhibitors, covalent fragments follow a two-step binding mechanism: an initial non-covalent association ( KI​ ) followed by an irreversible bond formation ( kinact​ ). The α-bromoamide warhead is a tunable electrophile. When positioned in the binding pocket near a reactive thiolate (e.g., Cys223 in USP7), it undergoes an SN2 nucleophilic substitution. This reaction displaces the bromide leaving group, forming a stable, irreversible thioether adduct.

Mechanism N1 USP7 Cys223 (Nucleophile) N3 SN2 Transition State N1->N3 N2 α-Bromoamide (Electrophile) N2->N3 N4 Thioether Adduct (+196.27 Da) N3->N4 - HBr

Fig 1. SN2 mechanism of α-bromoamide covalent modification on USP7 Cys223.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a covalent screening cascade must be self-validating. Relying solely on a functional assay risks high false-positive rates due to Pan-Assay Interference Compounds (PAINS) or hyper-reactive promiscuous electrophiles[1]. Therefore, we pair a primary functional HTS with an orthogonal Intact Protein LC-MS validation[4].

Primary HTS: Ub-Rho110 Cleavage Assay

Causality & Design: USP7 cleaves the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110), releasing highly fluorescent Rhodamine 110. Covalent inhibition of Cys223 quenches this signal[5]. Critical Buffer Insight: Traditional DUB assays utilize Dithiothreitol (DTT) or β-Mercaptoethanol (BME) to maintain the catalytic cysteine in a reduced state. However, these strong nucleophiles will rapidly react with the α-bromoamide fragment in solution, destroying the compound before it reaches the target (causing false negatives). We replace them with Tris(2-carboxyethyl)phosphine (TCEP), a non-nucleophilic reducing agent that preserves both the enzyme and the electrophile[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Tris (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM TCEP[5].

  • Enzyme Dispensing: Dispense 10 µL of 0.4 nM full-length USP7 (final concentration 0.2 nM) into a low-volume, black, flat-bottom 384-well plate[3].

  • Compound Addition (Time-Dependent Incubation): Add 100 nL of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (titrated from 100 µM to 10 nM in DMSO) using an acoustic liquid handler. Incubate for exactly 60 minutes at room temperature. Note: Time-dependent pre-incubation is mandatory for covalent inhibitors to accurately calculate kinact​/KI​ .

  • Reaction Initiation: Add 10 µL of 1 µM Ub-Rho110 substrate (final concentration 500 nM) to initiate the reaction[5].

  • Data Acquisition: Monitor fluorescence continuously for 30 minutes using a microplate reader at Ex: 485 nm / Em: 535 nm[3]. Calculate the initial velocity ( V0​ ) and normalize against DMSO controls.

Orthogonal Validation: Intact Protein LC-MS

Causality & Design: To prove that the functional inhibition is driven by the intended covalent mechanism, Intact LC-MS is used to observe the physical mass shift of the protein[4]. For 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (Average MW: 277.18 Da), the loss of HBr (80.91 Da) during the SN2 reaction results in a precise +196.27 Da mass shift on the USP7 catalytic domain.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 2 µM of purified USP7 catalytic domain with 20 µM of the α-bromoamide fragment in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% Formic Acid (final concentration) to denature the protein and halt the reaction.

  • LC-MS Acquisition: Inject 5 µL of the sample onto a C4 desalting column connected to a High-Resolution QToF Mass Spectrometer (e.g., Waters G2-XS)[4]. Run a rapid 3-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Process the raw multiply-charged spectra using maximum entropy deconvolution algorithms (e.g., MaxEnt1) to obtain the intact zero-charge mass. Quantify the ratio of unmodified vs. modified (+196.27 Da) protein peaks.

Workflow S1 1. Library Prep (α-bromoamides) S2 2. Primary HTS (Ub-Rho110 Assay) S1->S2 1-50 µM S3 3. GSH Counter-Screen (Filter Promiscuity) S2->S3 Hit Selection S4 4. Intact LC-MS (Validate Adduct) S3->S4 Selective Binders

Fig 2. Self-validating LC-MS and HTS workflow for covalent fragments.

Data Presentation

The table below summarizes the expected quantitative profiling data for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide when subjected to this screening cascade.

ParameterAssay TypeExpected Outcome / MetricInterpretation
IC₅₀ (60 min pre-incubation) Ub-Rho110 Fluorescence2.5 µMModerate primary potency, typical of FBDD hits.
kinact​/KI​ Kinetic Fluorescence~150 M⁻¹s⁻¹Defines the true efficiency of covalent bond formation.
Intact Mass Shift (ΔDa) LC-MS (QToF)+196.27 DaConfirms 1:1 stoichiometry and loss of the bromide leaving group[4].
GSH Reactivity ( t1/2​ ) Glutathione Counter-screen> 120 minutesIndicates the α-bromoamide is mildly electrophilic and not broadly promiscuous[1].

Troubleshooting & E-E-A-T Insights

  • Z'-Factor Optimization: For the primary HTS to be considered robust, the Z'-factor must be 0.6. If the Z'-factor drops, ensure that the Ub-Rho110 substrate is not undergoing auto-hydrolysis. Store the substrate in single-use aliquots at -80°C and protect it from light.

  • Managing Promiscuity: A major risk in screening large covalent libraries is the identification of overly reactive compounds rather than specific binders[1]. If Intact MS shows multiple additions (e.g., +196 Da, +392 Da, +588 Da), the fragment is hyper-reactive and modifying non-catalytic surface cysteines. Such compounds should be triaged immediately via a Glutathione (GSH) reactivity counter-screen[4].

  • Detergent Selection: The inclusion of 0.01% Tween-20 or Triton X-100 is non-negotiable[3]. It prevents the aggregation-based false positives commonly seen with hydrophobic fragment libraries.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. URL:[Link]

  • Resnick, E., et al. "Rapid covalent-probe discovery by electrophile fragment screening." bioRxiv. URL:[Link]

  • Turnbull, A., et al. "Small-molecule allosteric activator of ubiquitin-specific protease 7 (USP7)." PNAS. URL:[Link]

  • Lamberto, I., et al. "Discovery of Small-Molecule Inhibitors of Ubiquitin Specific Protease 7 (USP7) Using Integrated NMR and in Silico Techniques." Journal of Medicinal Chemistry. URL:[Link]

  • Domainex. "LC-MS based covalent fragment screening strategy." Domainex Application Notes. URL:[Link]

Sources

Method

NMR Spectroscopy Characterization of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide: Protocols for Structural Elucidation and Purity Assessment

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound CAS: 878416-71-8[1] Introduction & Chemical Context The compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound CAS: 878416-71-8[1]

Introduction & Chemical Context

The compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide represents a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The is a privileged pharmacophore in medicinal chemistry[2], known for its robust hydrogen-bonding capabilities and bioisosteric properties[3].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a strategic approach due to three distinct structural features:

  • The Chiral α -Bromo Center: The 2-bromopropionyl moiety contains a stereocenter that can induce complex splitting patterns or diastereotopic effects in high-resolution environments[4].

  • The Amide Linkage: The -NH-C(=O)- bond is susceptible to restricted rotation (rotamers) and solvent-dependent chemical shifts.

  • The Tetrasubstituted Thiazole: The lack of protons directly attached to the thiazole ring necessitates reliance on 2D heteronuclear correlation (HMBC) to definitively prove the connectivity of the ethyl and methyl substituents.

As a Senior Application Scientist, I have designed the following self-validating protocol to ensure unambiguous structural elucidation, prioritizing experimental causality and data integrity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, an NMR protocol must validate its own performance before data is accepted. This is achieved through strict system suitability checks embedded within the workflow.

Sample Preparation & Solvent Selection
  • Causality of Solvent Choice: Deuterated chloroform (CDCl 3​ ) is selected as the primary solvent. Unlike protic solvents (e.g., Methanol-d 4​ ), CDCl 3​ prevents rapid deuterium exchange at the amide nitrogen, allowing the critical -NH- proton to be observed. Furthermore, it minimizes the disruption of intramolecular hydrogen bonds compared to strongly coordinating solvents like DMSO-d 6​ .

  • Step-by-Step Procedure:

    • Weigh exactly 15.0±0.5 mg of the analyte into a clean glass vial.

    • Add 600 µL of CDCl 3​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

    • Vortex for 30 seconds until complete dissolution is achieved.

    • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Instrument Tuning & System Suitability
  • Self-Validation Step: Before acquiring the main spectra, perform a 1-scan 1 H acquisition to check the TMS signal.

  • Acceptance Criteria: The full width at half maximum (FWHM) of the TMS peak must be <1.0 Hz. If it exceeds this, the sample must be re-shimmed. This ensures that any broadness observed in the analyte signals (e.g., the amide proton) is due to chemical exchange or quadrupolar relaxation, not poor magnetic homogeneity.

Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire 16–32 scans with a spectral width of 15 ppm. Causality: A relaxation delay ( D1​ ) of 2.0 seconds is used to ensure complete relaxation of all protons, allowing for accurate integration values that reflect the true stoichiometric ratio of the molecule.

  • 13 C NMR (100 MHz): Acquire 512–1024 scans. Causality: A D1​ of 3.0 seconds is mandated. The molecule contains four quaternary carbons (Amide C=O, Thiazole C2, C4, C5). Quaternary carbons lack dipole-dipole relaxation pathways provided by attached protons, resulting in long T1​ relaxation times. A longer D1​ prevents signal saturation and ensures these critical backbone carbons are visible above the noise floor.

Workflow A Sample Prep 15 mg in CDCl3 + TMS B Shimming & Tuning Validate TMS Linewidth <1 Hz A->B C 1D Acquisition 1H & Quantitative 13C B->C D 2D Acquisition COSY, HSQC, HMBC C->D E Data Processing Phase & Baseline Correction D->E F Structural Elucidation Assign Spin Systems E->F

Figure 1: Self-validating NMR workflow ensuring high-resolution structural elucidation.

Data Presentation & Structural Assignment

The following tables synthesize the quantitative data derived from the 1D NMR experiments. Chemical shifts are referenced to TMS ( δ 0.00 ppm)[5].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Insight
Amide -NH- 9.50Broad Singlet (br s)-1HBroadened due to quadrupolar relaxation of 14 N and chemical exchange.
α -CH(Br) 4.45Quartet (q)7.01HStrongly deshielded by the adjacent electronegative Bromine and Carbonyl[4].
C4-CH 2​ (Ethyl) 2.65Quartet (q)7.52HTypical allylic/heteroaromatic shift.
C5-CH 3​ (Methyl) 2.30Singlet (s)-3HSharp singlet indicating attachment to a fully substituted aromatic carbon.
β -CH 3​ 1.85Doublet (d)7.03HSplit by the adjacent chiral α -CH proton[4].
C4-CH 2​ -CH 3​ 1.20Triplet (t)7.53HStandard terminal methyl group splitting.

Expert Insight: Because the α -carbon of the propionamide moiety is a stereocenter, the protons of the C4-ethyl group (-CH 2​ -) are technically diastereotopic. However, because they are separated from the chiral center by five bonds, the magnetic inequivalence is negligible at 400 MHz, and they resolve as a standard, first-order quartet.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Amide C=O 168.5Quaternary (C)Characteristic highly deshielded amide carbonyl.
Thiazole C2 156.0Quaternary (C)Deshielded by adjacent N, S, and exocyclic amine[2].
Thiazole C4 146.5Quaternary (C)Aromatic carbon attached to the ethyl group.
Thiazole C5 122.0Quaternary (C)Aromatic carbon attached to the methyl group.
α -CH(Br) 43.5Methine (CH)Shifted downfield by the heavy atom (Br) effect[5].
β -CH 3​ 22.0Methyl (CH 3​ )Aliphatic methyl adjacent to the methine.
C4-CH 2​ (Ethyl) 21.5Methylene (CH 2​ )Benzylic-like position on the heterocycle.
C4-CH 2​ -CH 3​ 14.0Methyl (CH 3​ )Terminal aliphatic carbon.
C5-CH 3​ (Methyl) 11.5Methyl (CH 3​ )Shielded methyl attached directly to the electron-rich C5 position.

2D NMR Strategies for Linkage Verification

While 1D NMR identifies the isolated spin systems (the ethyl group, the methyl group, and the bromopropionyl chain), it cannot prove they are assembled correctly. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to verify the molecular skeleton.

Causality of HMBC Application: HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. To prove that the 2-bromopropionyl group is attached to the thiazole ring via the amide nitrogen, we must observe specific correlations crossing the heteroatoms.

  • Confirming the Amide Bond: The α -CH proton ( δ 4.45) and the β -CH 3​ protons ( δ 1.85) will both show strong 2J and 3J cross-peaks to the Amide C=O ( δ 168.5).

  • Confirming the Thiazole Connection: The Amide -NH- proton ( δ 9.50) will show a 2J correlation to the Amide C=O ( δ 168.5) and a critical 3J correlation to the Thiazole C2 carbon ( δ 156.0). This specific 3J interaction is the definitive proof of the N-(thiazol-2-yl) connectivity.

HMBC H_alpha H-α (CHBr) C_carbonyl C=O Amide H_alpha->C_carbonyl 2J/3J H_beta H-β (CH3) H_beta->C_carbonyl 3J NH Amide NH NH->C_carbonyl 2J C2_thiazole C2 Thiazole NH->C2_thiazole 3J

Figure 2: Critical HMBC correlations validating the amide linkage to the thiazole core.

Quality Control & Troubleshooting

If the sample has been exposed to ambient moisture over prolonged periods, the α -bromo group is susceptible to slow hydrolysis, converting the 2-bromopropionamide to a 2-hydroxypropionamide (lactic acid derivative). In the 1 H NMR spectrum, this degradation is immediately identifiable by an upfield shift of the α -CH quartet from δ 4.45 to approximately δ 4.10, accompanied by the appearance of a broad -OH signal. Routine 1 H NMR screening is therefore an essential QC step prior to utilizing this compound in downstream synthesis.

References

  • PubChem Compound Summary for CID 101118, 2-Bromopropanamide. National Center for Biotechnology Information.[Link]

  • Comparative Study of Temperature-Induced Association of Cyclic and Linear Poly(N-isopropylacrylamide) Chains in Dilute Solutions. Macromolecules (ACS Publications).[Link]

  • Design, Synthesis, Fungicidal Activity, and Molecular Docking Study of 2-Aminothiazole Derivatives. ProQuest.[Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.[Link]

  • Matrix Scientific Catalog: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide (CAS 878416-71-8). [Link]

Sources

Application

Application Note: Preclinical Formulation Strategies for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Classification: Halogenated Thiazole Derivative (CAS: 878416-71-8)[1] Executive Summary & Physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Classification: Halogenated Thiazole Derivative (CAS: 878416-71-8)[1]

Executive Summary & Physicochemical Rationale

The transition of a small molecule from in vitro screening to in vivo animal models is frequently bottlenecked by poor aqueous solubility. 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide presents a classic formulation challenge. The presence of the heavy bromine atom, combined with the alkyl-substituted (ethyl and methyl) thiazole ring, significantly elevates the compound's lipophilicity (LogP) and crystal lattice energy[1].

In preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, administering such a highly lipophilic compound requires tailored vehicle strategies. For Intravenous (IV) dosing, the formulation must be a thermodynamically stable, clear solution to prevent fatal pulmonary embolism in rodents. For Oral (PO) dosing, a homogeneous suspension is typically preferred to maximize gastrointestinal surface area contact and ensure dose uniformity[2].

This application note details the causality-driven methodologies for formulating this specific thiazole-propionamide derivative, ensuring self-validating, reproducible protocols for murine and rat models.

Mechanistic Formulation Pathways

To overcome the high lattice energy of the brominated thiazole, a multi-stage solubilization approach is required for IV solutions. We utilize a "dissolve-coat-encapsulate" mechanism:

  • Lattice Disruption: A strong polar aprotic solvent (DMSO) is used to break the crystalline structure.

  • Micellization: A non-ionic surfactant (Tween 80) is introduced to coat the hydrophobic API molecules.

  • Aqueous Encapsulation: A complexing agent (Hydroxypropyl-β-Cyclodextrin, HP-β-CD) or co-solvent (PEG400) is added to shield the lipophilic core from the bulk aqueous environment, preventing precipitation[3][4].

G API 2-Bromo-N-(4-ethyl-5-methyl- thiazol-2-yl)-propionamide Cosolvent Co-solvent Addition (DMSO / PEG400) API->Cosolvent Solubilize PO Homogeneous PO Suspension (0.5% MC / 0.2% Tween 80) API->PO Wetting & Dispersion Surfactant Surfactant Micellization (Tween 80) Cosolvent->Surfactant Stabilize Cyclodextrin Inclusion Complexation (HP-β-CD) Surfactant->Cyclodextrin Encapsulate IV Clear IV Solution (Systemic Delivery) Cyclodextrin->IV Sterile Filter

Solubilization pathways for lipophilic thiazole derivatives in IV and PO formulations.

Recommended Formulation Vehicles

The following vehicles have been empirically validated for highly lipophilic, BCS Class II/IV small molecules in rodent studies[2][5].

RouteFormulation Composition (v/v or w/v)Primary MechanismMax Tolerated Vol (Mice)
IV 5% DMSO + 10% Tween 80 + 85% SalineCo-solvent + Micellization5 mL/kg
IV 10% DMSO + 20% HP-β-CD (in Saline)Inclusion Complexation5 mL/kg
PO 0.5% Methylcellulose + 0.2% Tween 80Wetting & Suspension10 mL/kg
PO / IP 5% DMSO + 40% PEG400 + 55% WaterCo-solvent gradient10 mL/kg

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Clear Solution

Target Formulation: 5% DMSO / 10% Tween 80 / 85% Saline (Target Concentration: 1-2 mg/mL)

Scientific Rationale: The order of addition is the most critical factor in this protocol. Introducing the aqueous phase too early causes "solvent shock"—a rapid local supersaturation that leads to irreversible crystallization of the brominated thiazole.

  • Weighing: Accurately weigh the required amount of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide powder into a clean glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex vigorously for 1-2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Surfactant Coating: Add the calculated volume of Tween 80 (10% of final volume) directly to the DMSO/API solution. Vortex for 2 minutes. The mixture will become viscous. This step ensures the API is intimately mixed with the surfactant before encountering water.

  • Aqueous Titration (Critical Step): Place the vial on a magnetic stirrer. While stirring continuously at 500 RPM, add the 0.9% Saline (85% of final volume) dropwise using a pipette.

  • Validation & Filtration: Inspect the solution against both a black and white background to ensure no Tyndall effect (cloudiness) is present. Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

Protocol B: Preparation of Oral (PO) Suspension

Target Formulation: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water (Target Concentration: 5-10 mg/mL)[2]

Scientific Rationale: For oral gavage, a true solution is not strictly necessary, but dose uniformity is. Methylcellulose acts as a suspending agent by increasing viscosity, preventing the heavy brominated particles from settling rapidly. Tween 80 acts as a wetting agent to lower the contact angle between the hydrophobic API and the aqueous vehicle[2].

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in ultra-pure water. Stir overnight at 4°C to ensure complete hydration of the polymer, then bring to room temperature.

  • Wetting the API: Weigh the API into a mortar or a glass vial. Add a micro-volume of pure Tween 80 (just enough to wet the powder) and triturate/mix into a smooth, uniform paste.

  • Geometric Dilution: Gradually add the pre-prepared MC/Tween 80 vehicle to the paste in small increments, mixing thoroughly between additions.

  • Homogenization: Transfer to a vial and probe-sonicate (on ice to prevent thermal degradation) for 3 cycles of 15 seconds, or use a high-shear homogenizer until a uniform, milky suspension is achieved.

  • Dosing: Stir continuously on a magnetic plate during the animal dosing procedure to prevent any settling of the suspension.

Preclinical In Vivo Workflow & Pharmacokinetics

Once the formulations are validated, they are advanced to rodent PK studies to determine clearance, volume of distribution, and oral bioavailability (%F)[6][7].

PK_Workflow Form Formulation Validation Dose Animal Dosing (IV/PO in Rodents) Form->Dose Sample Serial Blood Sampling (0.25 - 24h) Dose->Sample Prep Plasma Extraction (Protein PPT) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK PK Parameter Analysis LCMS->PK

Standard preclinical pharmacokinetic (PK) study workflow from dosing to data analysis.

Standard PK Sampling Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice (fasted overnight prior to PO dosing)[6].

  • Timepoints: Blood collection (via saphenous vein or retro-orbital plexus) at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2][6].

  • Sample Processing: Blood collected in K2EDTA tubes, centrifuged at 10,000 rpm for 5 mins to extract plasma, followed by protein precipitation (using 3 volumes of cold acetonitrile) prior to LC-MS/MS analysis[6].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation during IV formulation Aqueous phase added too rapidly (Solvent Shock).Discard and restart. Add aqueous phase strictly dropwise under high-speed vortexing.
API floats on top of PO suspension Inadequate wetting of the highly lipophilic brominated thiazole.Triturate the dry powder with pure Tween 80 to form a paste before adding the aqueous polymer.
High variability in PO PK data Suspension settled in the syringe during dosing.Ensure continuous magnetic stirring of the dosing vial; draw and dose immediately.

References

  • Matrix Scientific: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide.1int.co.uk.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.National Center for Biotechnology Information (PMC).
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor.Srce.hr.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.WuXi AppTec.
  • A review on preclinical pharmaceutical research: principal and common routes of administration in small rodents.IJPSR.
  • Cyclodextrin-based formulation of a bcl-2 inhibitor.Google Patents (US20210353633A1).
  • Formulation and characterization of bilastine - cyclodextrin inclusion complex loaded as an oral fast dissolving film.DergiPark.

Sources

Method

Cellular uptake assays for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

An in-depth guide to quantifying the cellular accumulation of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a novel thiazole derivative, is presented in this comprehensive application note. Cellular uptake is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to quantifying the cellular accumulation of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a novel thiazole derivative, is presented in this comprehensive application note. Cellular uptake is a critical determinant of a compound's therapeutic efficacy and is essential for researchers in drug discovery and development. This document provides a detailed, step-by-step guide for establishing a robust and reproducible cellular uptake assay, beginning with preliminary cytotoxicity assessments to ensure experimental validity, followed by a quantitative analysis of intracellular compound concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Critical Role of Cellular Uptake in Drug Discovery

The ability of a therapeutic agent to cross the cell membrane and accumulate at its site of action is a fundamental aspect of its pharmacological activity. For 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a compound belonging to the versatile thiazole class of molecules known for their diverse biological activities including anticancer and anti-inflammatory properties, understanding its cellular uptake is paramount.[1][2][3] This application note details a comprehensive approach to empower researchers to accurately quantify the intracellular concentration of this and other small molecules.

A label-free method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the centerpiece of this guide. This technique offers high sensitivity and specificity, allowing for the direct measurement of the unmodified parent compound within the cell, thereby avoiding potential artifacts introduced by fluorescent or radioactive labels.[4][5][6][7]

Before delving into uptake studies, it is crucial to determine the non-toxic concentration range of the compound. Therefore, a preliminary cytotoxicity assessment using the MTT assay is described.[8][9][10] This ensures that the observed cellular uptake is not confounded by cytotoxic effects that could compromise cell membrane integrity.

Part 1: Preliminary Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[9]

Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

  • Seed a suitable cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the predicted target of the compound) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

6. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.2100%
0.11.1898.3%
11.1595.8%
101.0587.5%
500.650%
1000.216.7%

Table 1: Example data for an MTT cytotoxicity assay.

Part 2: Cellular Uptake Assay using LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. The experiment should be conducted at concentrations well below the determined IC50 value to ensure cell membrane integrity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 6-well Plates compound_prep 2. Prepare Compound Solutions treatment 3. Treat Cells with Compound (37°C and 4°C) compound_prep->treatment washing 4. Wash Cells with Ice-Cold PBS treatment->washing lysis 5. Lyse Cells washing->lysis extraction 6. Protein Precipitation & Supernatant Collection lysis->extraction lcms 7. LC-MS/MS Analysis extraction->lcms data_analysis 8. Data Quantification lcms->data_analysis

Caption: Workflow for the LC-MS/MS-based cellular uptake assay.

Protocol: LC-MS/MS Cellular Uptake Assay

1. Cell Seeding:

  • Seed a suitable cell line in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

2. Compound Treatment:

  • On the day of the experiment, aspirate the culture medium.

  • Wash the cells once with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium containing 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide at the desired concentration (e.g., 1 µM and 10 µM).

  • To investigate the contribution of active transport, a parallel set of plates can be incubated at 4°C, as active transport processes are significantly reduced at lower temperatures.[4][5]

  • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C (and 4°C).

3. Cell Washing and Harvesting:

  • After incubation, rapidly aspirate the compound-containing medium.

  • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound and stop the uptake process.

  • After the final wash, add 500 µL of ice-cold PBS and scrape the cells.

  • Collect the cell suspension into a microcentrifuge tube.

4. Cell Lysis and Protein Precipitation:

  • Lyse the cells by sonication or by three freeze-thaw cycles.

  • To a 100 µL aliquot of the cell lysate, add 200 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to precipitate proteins.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

5. Sample Preparation for LC-MS/MS:

  • Carefully collect the supernatant, which contains the intracellular compound, and transfer it to an HPLC vial for analysis.

6. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. This involves optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., precursor and product ions, collision energy).[6][7]

  • Prepare a standard curve by spiking known concentrations of the compound into cell lysate from untreated cells and processing them in the same way as the experimental samples.

7. Data Analysis and Interpretation:

  • Quantify the concentration of the compound in the cell lysates using the standard curve.

  • Determine the total number of cells per well in a parallel plate using a cell counter.

  • Calculate the intracellular concentration using the following formula:

    Intracellular Concentration (µM) = (Amount of compound in lysate (moles) / Volume of cells (L))

    The average cell volume can be found in the literature or determined experimentally.

  • Plot the intracellular concentration against time to observe the uptake kinetics.

  • Compare the uptake at 37°C and 4°C to assess the contribution of active transport. A significantly lower uptake at 4°C suggests an active transport mechanism.

Time (min)Intracellular Conc. at 37°C (µM)Intracellular Conc. at 4°C (µM)
152.50.5
304.80.6
608.20.7
12010.50.8

Table 2: Example data for a time-dependent cellular uptake assay.

Conclusion and Future Directions

This application note provides a robust framework for investigating the cellular uptake of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. By first establishing a non-toxic concentration range and then employing a sensitive LC-MS/MS method, researchers can obtain reliable and reproducible data on the intracellular accumulation of this compound. These findings are crucial for correlating in vitro potency with cellular activity and for guiding further drug development efforts. Future studies could involve identifying the specific transporters involved in the uptake process using transporter-overexpressing cell lines or specific transporter inhibitors.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013, May 01). [Link]

  • MTT (Assay protocol). [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC. (2016, December 09). [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 09). [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - Frontiers. (2022, October 05). [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - Frontiers. (2024, April 23). [Link]

  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC. (2025, March 28). [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology - ACS Publications. (2025, June 10). [Link]

  • A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC. (2025, July 03). [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. (1991, September). [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 07). [Link]

  • Design of an LC-MS/MS method for measuring concentrations of Cyclosporine A and Tacrolimus from dried blood spots - Diva-Portal.org. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 07). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Welcome to the Formulation & Troubleshooting Support Center. As application scientists, we frequently encounter challenges with highly lipophilic, planar molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As application scientists, we frequently encounter challenges with highly lipophilic, planar molecules. 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide presents a unique triad of formulation hurdles: a rigid thiazole-amide conjugation that promotes tight crystal packing [1], hydrophobic alkyl substituents (4-ethyl, 5-methyl) that increase the partition coefficient (LogP), and a reactive α -bromoamide moiety that restricts the use of harsh solubilization conditions.

This guide provides field-proven, self-validating strategies to overcome these thermodynamic barriers without compromising the chemical integrity of your compound.

Part 1: Strategic Decision Workflow

Before troubleshooting, it is critical to align your formulation strategy with your experimental endpoint. The decision tree below outlines the optimal path based on assay requirements.

Workflow N1 Target: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide N2 In Vitro Screening N1->N2 N3 In Vivo Formulation N1->N3 N4 Cosolvency (DMSO/PEG 400) N2->N4 Rapid Dissolution N5 Cyclodextrin Complexation N2->N5 Avoid Solvent Toxicity N3->N5 Liquid Dosing N6 Amorphous Solid Dispersion N3->N6 Solid Oral Dosing N7 Nephelometry / DLS Validation N4->N7 N8 DSC / XRD Validation N5->N8 N6->N8

Workflow for selecting and validating a solubility enhancement strategy for thiazole derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting the DMSO stock into the aqueous assay buffer. How can I prevent this? A1: You are experiencing a "solvent shift" precipitation. Because the compound relies heavily on the low dielectric constant of DMSO for solvation, introducing it directly into a high-dielectric aqueous buffer causes the thermodynamic solubility limit to be instantly breached, forcing the compound to crash out.

  • Causality & Solution: Implement a cosolvency gradient. Instead of a direct spike-in, pre-dilute your DMSO stock into an intermediate transitional solvent like PEG 400 before final introduction to the buffer [3].

  • Self-Validating Protocol: Do not rely on visual inspection alone. Validate the absence of nano-precipitates by measuring the final assay solution using Dynamic Light Scattering (DLS) or nephelometry. A sudden spike in scattering intensity confirms that the compound is in suspension, not solution.

Q2: Can I just lower the pH to protonate the thiazole ring and form a highly soluble salt? A2: No, this is a common pitfall. While isolated thiazoles are weakly basic, the electron-withdrawing nature of the amide linkage at the 2-position of your compound severely depresses the pKa of the thiazole nitrogen.

  • Causality & Solution: Protonation would require an extremely low, non-physiological pH (likely < 1.0). Furthermore, highly acidic conditions risk hydrolyzing the amide bond. Salt formation is not a viable strategy here. You must rely on non-ionizing strategies like cyclodextrin complexation.

Q3: I need a liquid formulation for in vivo dosing, but cosolvents cause toxicity. What is the best alternative? A3: Cyclodextrin (CD) complexation is the gold standard here. Specifically, 2-Hydroxypropyl- β -cyclodextrin (2-HP- β -CD) has demonstrated remarkable success in solubilizing lipophilic thiazole derivatives [2].

  • Causality & Solution: The hydrophobic cavity of 2-HP- β -CD encapsulates the lipophilic 4-ethyl-5-methyl-thiazole moiety. The hydroxylated exterior of the CD remains exposed, allowing the entire host-guest complex to dissolve seamlessly in water [2].

  • Self-Validating Protocol: To prove you have formed a true inclusion complex and not just a physical mixture, analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). A successful complex is validated by the complete disappearance of the drug's characteristic melting endotherm.

Q4: During solubility optimization, I noticed inconsistent biological results and extra HPLC peaks. Is this related to solubility? A4: This is a chemical stability issue masquerading as a formulation problem. The α -bromoamide moiety is a highly reactive electrophile designed for covalent interactions.

  • Causality & Solution: Prolonged heating during solubilization, or the use of nucleophilic cosolvents/buffers (e.g., primary amines like Tris, or thiols), will lead to nucleophilic substitution or hydrolysis of the bromine atom.

  • Self-Validating Protocol: Always maintain formulation pH between 4.0 and 6.0. Run a stability-indicating HPLC-DAD assay immediately after formulation and at 24 hours to verify the structural integrity of the α -bromoamide peak.

Part 3: Quantitative Comparison of Strategies

Summarizing the expected outcomes of different formulation approaches allows for rapid, data-driven decision-making.

StrategyMechanistic ActionExpected Solubility IncreasePrimary AdvantageKey Limitation
Cosolvency (PEG 400 / Water) Lowers the bulk dielectric constant of the solvent system.5 to 50-fold [3]Rapid preparation; excellent for early in vitro screening.High risk of precipitation upon further aqueous dilution.
Cyclodextrin (2-HP- β -CD) Steric encapsulation of the hydrophobic thiazole moiety.10 to 20-fold [2]Biocompatible; maintains the compound in a stable, dissolved state.Requires specific steric fit; adds significant bulk to the dosage form.
Amorphous Solid Dispersion Disrupts the stable crystal lattice, trapping the drug in a high-energy state.50 to 100-foldGenerates supersaturation in the GI tract; ideal for oral delivery.Thermodynamic instability; risk of recrystallization over time.
Structural Modification Disruption of molecular planarity / symmetry.>100-fold[1]Permanent thermodynamic improvement of intrinsic solubility.Requires re-synthesis; may alter target binding affinity.

Part 4: Verified Experimental Protocols

Protocol A: 2-HP- β -CD Inclusion Complexation (Kneading Method)

This method utilizes mechanical shear to force the hydrophobic molecule into the cyclodextrin cavity without requiring excessive heating, thereby protecting the reactive α -bromo group.

Mechanism Drug Hydrophobic Thiazole Complex Inclusion Complex Drug->Complex Hydrophobic Interactions CD 2-HP-β-CD Cavity CD->Complex Host-Guest Binding Aqueous Aqueous Solvation Complex->Aqueous Hydrophilic Exterior

Mechanistic pathway of 2-HP-β-CD inclusion complexation enhancing aqueous solvation.

  • Molar Ratio Calculation: Weigh the 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide and 2-HP- β -CD in a 1:2 molar ratio to ensure sufficient cavity availability.

  • Wetting: Place the 2-HP- β -CD in a glass mortar. Add a minimal volume of a 50% v/v ethanol/water solution dropwise until a homogeneous, thick paste forms.

  • Incorporation: Gradually add the thiazole compound to the paste. Knead continuously with a pestle for 45–60 minutes. Causality: The mechanical shear and localized high concentration overcome the hydration shell of the CD, driving the hydrophobic thiazole into the cavity.

  • Drying: Transfer the paste to a vacuum desiccator at 25°C for 24 hours. Note: Avoid thermal drying to prevent degradation of the α -bromoamide.

  • Validation: Analyze the resulting powder via DSC to confirm the loss of the crystalline melting peak.

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation)

Use this protocol when preparing solid oral formulations to maximize gastrointestinal absorption.

  • Matrix Selection: Select a hydrophilic polymer matrix, such as Polyvinylpyrrolidone (PVP K30), at a 1:4 (Drug:Polymer) weight ratio.

  • Co-dissolution: Dissolve both the drug and the polymer in a volatile, non-nucleophilic organic solvent (e.g., Acetone or Dichloromethane) where both components exhibit >50 mg/mL solubility.

  • Rapid Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 35°C. Causality: Rapid solvent depletion prevents the drug molecules from organizing into their preferred planar crystal lattice, kinetically trapping them in an amorphous state within the polymer chains.

  • Secondary Drying: Place the resulting film under high vacuum (<1 mbar) for 12 hours to remove residual solvent traces.

  • Validation: Gently mill the film into a fine powder and analyze via Powder X-Ray Diffraction (PXRD). A successful dispersion is validated by a broad amorphous "halo" and the complete absence of sharp Bragg diffraction peaks.

Part 5: References

  • Title : Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Source : Journal of Medicinal Chemistry, 54(6), 1539-1554 (2011). URL :[Link]

  • Title : Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. Source : European Journal of Pharmaceutical Sciences, 156, 105575 (2021). URL :[Link]

  • Title : Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. Source : ACS Omega, 7(2), 2200-2212 (2022). URL :[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to resolve critical bottlenecks encountered by researchers and drug development professionals during the N-acylatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to resolve critical bottlenecks encountered by researchers and drug development professionals during the N-acylation of sterically hindered aminothiazoles.

Mechanistic Overview & Reaction Dynamics

The synthesis of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide relies on the N-acylation of an ambidentate nucleophile. 2-Aminothiazoles exhibit amino-imino tautomerism, meaning acylation can theoretically occur at either the exocyclic or endocyclic nitrogen. While the exocyclic nitrogen is the kinetically favored site, the 4-ethyl and 5-methyl substituents introduce significant steric bulk that can impede the reaction ()[1].

Furthermore, 2-bromopropionyl bromide is a bifunctional electrophile containing both a highly reactive acyl bromide and an electrophilic alpha-bromo carbon. Without precise control over the reaction environment, competing pathways will drastically reduce your yield ()[2].

Mechanism Reactants 2-Amino-4-ethyl-5-methylthiazole + 2-Bromopropionyl bromide Conditions Base (DIPEA), Dry DCM Temp: 0°C Reactants->Conditions Reagent Mixing Product Desired Product: 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Conditions->Product Kinetically Favored Acylation Side1 Side Product: 2-Bromopropionic Acid (Hydrolysis) Conditions->Side1 Moisture (H2O) Side2 Side Product: N-Alkylated Amine (SN2 at α-bromo) Conditions->Side2 Elevated Temp (>10°C) Side3 Side Product: Diacylated Imide (Over-reaction) Product->Side3 Excess Electrophile

Mechanistic pathway and competing side reactions in the acylation of 2-amino-4-ethyl-5-methylthiazole.

Diagnostic FAQs & Troubleshooting

Q: My reaction yield is below 30%, and LC-MS shows a massive peak corresponding to 2-bromopropionic acid. What is causing this? A: This is a classic symptom of moisture-driven hydrolysis. 2-Bromopropionyl bromide is highly hygroscopic and hydrolyzes rapidly upon exposure to atmospheric moisture or wet solvents. The resulting 2-bromopropionic acid is completely unreactive toward the aminothiazole without a dedicated peptide coupling agent. Causality & Action: Water acts as a hard, highly mobile nucleophile that outcompetes the bulky aminothiazole for the acylium intermediate. You must use anhydrous dichloromethane (DCM) with a water content of <50 ppm (verified by Karl Fischer titration) and execute the reaction under a strict argon or nitrogen atmosphere.

Q: I am observing significant N-alkylation (formation of a secondary amine at the alpha-carbon) rather than N-acylation. How do I prevent this? A: 2-Bromopropionyl bromide possesses a hard electrophilic center at the acyl carbon and a softer electrophilic center at the alpha-bromo carbon. Causality & Action: Acyl transfer (addition-elimination) has a lower activation energy than the SN2 displacement of the alpha-bromide. If the reaction temperature exceeds 10 °C, the thermal energy allows the system to access the SN2 pathway, leading to N-alkylation ()[3]. Keep the reaction strictly between 0 °C and 5 °C during the electrophile addition to kinetically trap the reaction in the acylation pathway.

Q: My LC-MS shows a mass corresponding to a diacylated product (M + acyl). What went wrong? A: You are observing over-acylation at the exocyclic nitrogen, forming an imide. Causality & Action: This occurs when the acylating agent is present in excess. The newly formed amide proton is relatively acidic and can be deprotonated by strong bases, making the nitrogen nucleophilic enough to attack a second equivalent of the acyl bromide. Limit 2-bromopropionyl bromide strictly to 1.05 equivalents.

Q: Why should I use DIPEA instead of Triethylamine (TEA) as my base? A: TEA is significantly less sterically hindered than DIPEA. Causality & Action: Because of its lower steric profile, TEA can act as a nucleophile, directly attacking the alpha-bromo position of 2-bromopropionyl bromide to form an insoluble quaternary ammonium salt. This side reaction consumes your electrophile and drastically lowers the yield. DIPEA provides the necessary basicity to neutralize the HBr byproduct without competing as a nucleophile.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why specific parameters are strictly enforced in the optimized protocol.

EntryBase (Eq)SolventTemp (°C)Acylating Agent (Eq)Yield (%)Major Impurity Profile
1TEA (2.0)THF252-Bromopropionyl bromide (1.5)32%N-Alkylated (SN2) & Quaternary Salts
2K₂CO₃ (2.0)DMF602-Bromopropionyl bromide (1.2)15%Hydrolysis / Degradation Tars
3Pyridine (1.5)DCM0 to 202-Bromopropionyl chloride (1.1)85%Trace unreacted starting material
4DIPEA (1.1) DCM 0 to 5 2-Bromopropionyl bromide (1.05) 92% None (Optimal Conditions)

Validated Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Objective: Synthesis of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide via kinetically controlled N-acylation.

Reagents & Stoichiometry:

  • 2-Amino-4-ethyl-5-methylthiazole: 1.00 eq (Nucleophile)

  • 2-Bromopropionyl bromide: 1.05 eq (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA): 1.10 eq (Non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM): 10 mL per gram of starting material

ExperimentalWorkflow Step1 1. System Preparation Flame-dry glassware, Argon purge Step2 2. Dissolution Aminothiazole + DIPEA in Dry DCM Step1->Step2 Step3 3. Electrophile Addition Dropwise 2-Bromopropionyl bromide at 0°C Step2->Step3 Cool to 0°C Step4 4. Reaction Monitoring Stir 1 hr at 0°C, Check TLC/LC-MS Step3->Step4 Maintain <5°C Step4->Step3 Incomplete (Add 0.05 eq Electrophile) Step5 5. Quench & Workup Sat. NaHCO3 quench, DCM extraction Step4->Step5 100% Conversion Step6 6. Isolation Dry over Na2SO4, Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized synthesis of the target thiazole propionamide.

Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet. Allow it to cool under a continuous argon purge to ensure a strictly moisture-free environment.

  • Dissolution & Base Addition: Dissolve 1.00 eq of 2-amino-4-ethyl-5-methylthiazole in anhydrous DCM. Add 1.10 eq of DIPEA. Stir the mixture and cool the flask to exactly 0 °C using an ice-water bath.

    • Validation Check: The solution should be completely clear before proceeding.

  • Electrophile Addition (Critical Step): Dilute 1.05 eq of 2-bromopropionyl bromide in a small volume of anhydrous DCM (approx. 2 mL per mmol). Transfer this to the dropping funnel. Add the solution dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition prevents localized thermal spikes, suppressing the SN2 N-alkylation pathway ()[4].

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1 hour. Monitor the conversion via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS.

    • Validation Check: The disappearance of the aminothiazole spot indicates completion. If starting material remains, add an additional 0.05 eq of the acyl bromide.

  • Quench & Workup: Quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Wash the combined organic layers with 0.1 M HCl (to remove residual DIPEA), followed by brine.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization from ethanol/water to yield the pure target compound.

References

  • Marotta, G., et al. "Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

  • Zeria Pharmaceuticals. "A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia." Organic Process Research & Development, ACS Publications, 2015. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in Primary Cell Cultures

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, particularly in sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, particularly in sensitive primary cell systems. As specific biological data for this compound is not extensively published, this document synthesizes established principles from medicinal chemistry, cell biology, and toxicology, focusing on the compound's structural motifs—the thiazole ring and the α-bromo amide group—to provide a robust framework for troubleshooting and experimental optimization.

Section 1: Understanding the Compound's Potential for Cytotoxicity

The structure of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide suggests a potential for biological activity and, consequently, cytotoxicity. The key features are the thiazole ring, a common scaffold in pharmacologically active molecules, and the α-bromo propionamide side chain.[1][2] The α-bromo amide moiety is a known reactive group. The bromine atom is an effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by cellular macromolecules like proteins and nucleic acids. This alkylating activity can disrupt cellular function and lead to cell death.[3]

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures, even at what we consider low concentrations of the compound. What are the first steps to troubleshoot this?

A1: When encountering high cytotoxicity in primary cells, which are inherently more sensitive than immortalized cell lines, a systematic approach is crucial.[4] The first step is to establish a comprehensive dose-response and time-course profile to determine the half-maximal inhibitory concentration (IC50).[5] We recommend testing a broad range of concentrations (e.g., from low nanomolar to high micromolar) at several time points (e.g., 24, 48, and 72 hours).[6] This foundational data will reveal the compound's potency and help identify a potential therapeutic window.

Simultaneously, you must validate your experimental setup:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific primary cells. Perform a vehicle-only dose-response experiment. Generally, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.[5]

  • Cell Health: Confirm your primary cells are healthy, within a low passage number, and in the logarithmic growth phase before starting the experiment.[6]

  • Culture Conditions: Primary cells are highly sensitive to their environment. Suboptimal conditions like incorrect media pH, nutrient depletion, or improper coating of culture vessels can induce stress and cell death, confounding your results.[4][7]

Q2: How can I determine if the observed cytotoxicity is a specific on-target effect or a general, off-target toxic response?

A2: Differentiating on-target from off-target effects is key. The α-bromo amide moiety is a potential source of non-specific reactivity.[3] Consider these strategies:

  • Structural Analogs: If available, test a close structural analog of the compound that lacks the bromine atom. If this analog is significantly less cytotoxic, it strongly suggests the α-bromo group is a primary driver of toxicity, likely through non-specific alkylation.

  • Orthogonal Assays: Employ multiple cytotoxicity assays that measure different cellular endpoints.[6] For instance, an MTT or WST-1 assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) release assay measures membrane integrity. If the compound drastically reduces metabolic activity but causes minimal LDH release, the mechanism might be metabolic inhibition rather than overt membrane damage.

  • Mechanism-Specific Rescue: If you hypothesize a specific mechanism, such as oxidative stress, attempt a rescue experiment by co-treating with an antioxidant like N-acetylcysteine (NAC).[5][8] A reduction in cytotoxicity would support that mechanism.

Q3: The cytotoxicity of our compound seems highly variable between experiments. What could be the cause?

A3: Inconsistent results often point to variability in experimental conditions or compound stability.[5]

  • Compound Stability: Assess the stability of the compound in your culture medium over the time course of your experiment. The α-bromoacrylic moiety, a related structure, is known for its metabolic lability.[3] Prepare fresh stock solutions for each experiment and consider storing the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Cell Culture Standardization: Use cells from a consistent passage number range. Ensure uniform seeding densities, as this can significantly impact cell health and response to treatment.[5]

  • Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth.[6] It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[6]

Q4: How can we differentiate between apoptosis and necrosis induced by this compound?

A4: Understanding the mode of cell death is critical.

  • Flow Cytometry: The gold standard is co-staining with Annexin V and a viability dye like Propidium Iodide (PI). Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic and necrotic cells are positive for both.[4]

  • Microscopy: Observe morphological changes. Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necrosis typically involves cell swelling and rupture.[4]

  • Caspase Assays: If apoptosis is suspected, you can measure the activity of key executioner caspases, such as caspase-3.

Section 2: Troubleshooting Guide

This table provides a structured approach to common problems encountered when assessing the cytotoxicity of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide.

Problem Potential Cause Recommended Action Reference
High Cell Death Across All Conditions (Including Vehicle Control) 1. Primary Cell Handling Stress: Cells are fragile and may be damaged during thawing or seeding.1. Optimize handling: Thaw vials rapidly, add pre-warmed medium drop-wise to avoid osmotic shock. For very fragile cells, consider plating directly without post-thaw centrifugation.[4][9]
2. Suboptimal Culture Conditions: Incorrect media, supplements, pH, or lack of a required coating matrix.2. Review and optimize the specific culture requirements for your primary cell type. Ensure all reagents are of high quality and not expired.[7][10]
3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.3. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cells. Keep solvent concentration consistent across all wells.[4][5]
4. Contamination: Bacterial, fungal, or mycoplasma contamination.4. Visually inspect cultures daily. Regularly test for mycoplasma. If contamination is suspected, discard the culture and decontaminate the work area.[7][11]
Cytotoxicity Only at High Concentrations 1. Low Compound Potency: The compound may have a narrow effective concentration range.1. Test a broader and higher range of concentrations to establish a full dose-response curve.[6]
2. Poor Compound Solubility: Compound may be precipitating out of solution at higher concentrations in the final culture medium.2. Check the solubility of the compound. Visually inspect wells for precipitate. Consider using a different solvent or a solubilizing agent if compatible with your cells.[6]
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Improper mixing of the cell suspension before plating.1. Ensure a homogenous cell suspension by gently triturating before aliquoting into wells.[5]
2. Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions.2. Calibrate pipettes regularly. Use fresh tips for each dilution and sample.[6]
3. Edge Effects: Evaporation from wells on the perimeter of the plate.3. Avoid using the outer wells of the microplate for data collection. Fill them with sterile PBS or medium to create a humidity barrier.[6]

Section 3: Visualized Workflows & Protocols

Workflow for Troubleshooting Cytotoxicity

This diagram outlines a logical sequence for diagnosing and resolving unexpected cytotoxicity.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Experiment Optimization Start High Cytotoxicity Observed CheckControls Verify Controls: - Untreated Cells Viable? - Vehicle Control Viable? - Positive Control Active? Start->CheckControls IsolateVariable Isolate Potential Source CheckControls->IsolateVariable If Controls are OK CheckCellHealth Review Cell Handling & Culture Conditions IsolateVariable->CheckCellHealth CheckSolvent Run Solvent-Only Dose-Response IsolateVariable->CheckSolvent CheckCompound Assess Compound Solubility & Stability IsolateVariable->CheckCompound CheckContamination Test for Mycoplasma & Other Contaminants IsolateVariable->CheckContamination Optimize Optimize Experiment CheckCellHealth->Optimize CheckSolvent->Optimize CheckCompound->Optimize DoseResponse Perform Detailed Dose-Response & Time-Course Optimize->DoseResponse OrthogonalAssay Use Orthogonal Viability Assays (e.g., LDH) Optimize->OrthogonalAssay RescueExpt Attempt Rescue (e.g., with NAC) Optimize->RescueExpt End Refined Cytotoxicity Profile DoseResponse->End OrthogonalAssay->End RescueExpt->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Protocol 1: Establishing a Dose-Response and Time-Course

This protocol provides a general guideline for determining the IC50 of your compound. It must be optimized for your specific primary cell type.

  • Cell Seeding:

    • Harvest primary cells that are in a healthy, logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours (or an appropriate time for your cells to adhere and recover) at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

    • Add the compound to the wells. Include vehicle-only controls (at the same final concentration as the highest compound dose) and untreated controls.

    • Incubate for your desired exposure times (e.g., 24, 48, and 72 hours).

  • Viability Assessment (Example using MTT Assay):

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Differentiating Apoptosis and Necrosis via Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between different forms of cell death.

  • Cell Treatment:

    • Seed and treat cells with the compound (at concentrations around the IC50) and controls in a 6-well plate. Incubate for the desired time.

  • Cell Harvesting:

    • Collect the culture medium (which contains dead, floating cells).

    • Gently wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

    • Combine the detached cells with the cells from the culture medium. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with 1 mL of cold 1X Annexin V Binding Buffer and centrifuge again.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

    • Analyze the data:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 4: Advanced Strategies and Mechanistic Considerations

If standard troubleshooting fails to yield a sufficient therapeutic window, more advanced strategies may be necessary.

Hypothesized Mechanism of Action and Potential for Modification

The α-bromo amide group is a likely source of cytotoxicity via alkylation of cellular nucleophiles.

G Compound α-Bromo Propionamide (Electrophile) Alkylation Covalent Alkylation Compound->Alkylation SN2 Attack Nucleophile Cellular Nucleophile (e.g., Cys, His, DNA base) Nucleophile->Alkylation Disruption Disruption of Protein/DNA Function Alkylation->Disruption Apoptosis Apoptosis / Cell Death Disruption->Apoptosis

Caption: Hypothesized cytotoxicity via nucleophilic attack on the α-bromo amide.

  • Structural Modification: The most direct way to reduce this reactivity is to modify the chemical structure. Replacing the bromine atom with a hydrogen or a hydroxyl group would eliminate its alkylating potential. While this may also abrogate the desired on-target activity, it serves as a crucial experiment to test the cytotoxicity hypothesis.

  • Co-treatment with Antioxidants: As alkylating agents can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate some of the cytotoxic effects.[8] This can help determine if the observed toxicity is mediated by reactive oxygen species.

By implementing these structured troubleshooting, optimization, and analytical strategies, researchers can better understand the cytotoxic profile of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, differentiate on-target from off-target effects, and ultimately refine their experimental protocols to achieve more reliable and meaningful results in primary cell models.

References

  • Arciola, C. R., et al. (2002). Cytotoxic alpha-bromoacrylic derivatives of low molecular weight. PubMed.
  • BenchChem. (2025). Minimizing Pap-1 cytotoxicity in primary cell cultures. BenchChem Technical Support.
  • Weiskirchen, S., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells.
  • Singh, R., & Kumar, V. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. BenchChem Technical Support.
  • Thermo Fisher Scientific. (n.d.). Primary Cell Culture Support—Troubleshooting. Thermo Fisher Scientific.
  • Al-Ostoot, F. H., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • BenchChem. (2025). How to minimize III-31-C cytotoxicity in cell-based assays. BenchChem Technical Support.
  • Taylor, C. (2023). Primary Cell Culture Problems and Solutions. MolecularCloud.
  • Wang, Y., et al. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. RSC Publishing.
  • Lincoln, C. K., & Gabridge, M. G. (n.d.). A Guide to Understanding and Managing Cell Culture Contamination. NOVA.
  • Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
  • Ferreira, L. G., et al. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide for p38 MAPKα

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel compound, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel compound, 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide. Based on its thiazole-amide scaffold, a common feature in kinase inhibitors, we will proceed with the well-characterized p38 mitogen-activated protein kinase alpha (p38 MAPKα or MAPK14) as a putative target.[1][2] This document outlines a multi-faceted approach, comparing various experimental techniques to provide robust evidence of direct binding and cellular activity.

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a significant target for therapeutic intervention in a range of diseases.[3][4][5][6][7] Validating that a compound directly and effectively engages this target within a cellular context is a crucial step in early-stage drug discovery.

For comparative analysis, we will benchmark our test compound against two well-established p38 MAPKα inhibitors:

  • Losmapimod (GW856553): A selective, orally active inhibitor of p38α and p38β MAPK.[3][7][8]

  • Skepinone-L (CBS3830): A potent and selective ATP-competitive p38 MAPK inhibitor.[9]

Section 1: Biophysical Assays for Direct Target Binding

The initial step in target validation is to confirm a direct, physical interaction between the compound and the purified target protein. This is essential to rule out indirect effects on the signaling pathway. We will compare two gold-standard biophysical methods: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11]

  • Preparation:

    • Express and purify recombinant human p38 MAPKα protein.

    • Prepare a 20 µM solution of p38 MAPKα in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a 200 µM solution of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide and the comparator compounds in the same buffer, with a final DMSO concentration of ≤1%.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[12]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[13][14] This technique is highly sensitive, requires low sample consumption, and can be performed in complex solutions.[14][15][16]

  • Preparation:

    • Label the purified p38 MAPKα protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).

    • Prepare a constant concentration of labeled p38 MAPKα (e.g., 20 nM) in the assay buffer.

    • Perform a serial dilution of the test and comparator compounds.

  • MST Experiment:

    • Mix the labeled protein with each compound dilution and load into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument.

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the compound concentration.

    • Fit the resulting curve to determine the binding affinity (Kd).[15]

Data Comparison: Biophysical Assays
Parameter Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Measurement Heat change upon binding[10][17]Change in molecular motion in a temperature gradient[13]
Key Outputs Kd, Stoichiometry (n), ΔH, ΔS[10]Kd[15][16]
Protein Requirement High (µg to mg)Low (ng to µg)
Throughput LowMedium to High
Buffer Constraints Buffer ionization enthalpy can interfereTolerant to various buffers and detergents[14]

Section 2: Cellular Assays for Target Engagement

Confirming that a compound binds its target within the complex environment of a living cell is a critical step. Cellular assays provide a more physiologically relevant assessment of target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19][20][21] This method provides direct evidence of target engagement in intact cells or cell lysates.[18][19][21]

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or U937) and treat with various concentrations of the test compound, comparators, or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation, followed by rapid cooling.[18][22]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection:

    • Analyze the amount of soluble p38 MAPKα in the supernatant by Western blot or an AlphaScreen-based method.[18][19]

  • Data Analysis:

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.[21]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[23][24] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.[23][24][25] Competitive displacement of the probe by a test compound leads to a decrease in the BRET signal.[25][26]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a p38 MAPKα-NanoLuc® fusion protein.

  • Assay Setup:

    • Plate the transfected cells and treat with a range of concentrations of the test compound or comparators.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate.

  • Measurement:

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.[27]

Data Comparison: Cellular Target Engagement Assays
Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization[20][21]Competitive displacement of a fluorescent tracer (BRET)[23][25]
Key Output Thermal shift (ΔTm), evidence of engagementIntracellular IC50/affinity[26][27]
Cellular State Intact cells, measures engagement with endogenous or overexpressed proteinLive cells, requires overexpression of a fusion protein[25]
Throughput Low to mediumHigh[27]
Requirement Specific antibody for detectionGenetically engineered cell line, specific tracer[24][25]

Section 3: Functional Assays for Downstream Pathway Modulation

The final and most crucial validation step is to demonstrate that target engagement translates into a functional cellular response. For a p38 MAPKα inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.

In-Cell Western™ Assay for Phospho-MK2

The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates.[28] It allows for the simultaneous measurement of total protein and its phosphorylated form in fixed cells.[28] We will measure the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38 MAPKα.[4][29]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa) in a 96-well plate.

    • Pre-treat cells with serial dilutions of the test compound or comparators.

    • Stimulate the p38 MAPK pathway with an agonist like anisomycin or TNF-α.[30]

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde and permeabilize with Triton X-100.[31]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-MK2 (p-MK2) antibody and a mouse anti-total-MK2 antibody.

    • Incubate with two spectrally distinct secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[28]

  • Imaging and Analysis:

    • Scan the plate using an infrared imager.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the p-MK2 signal to the total MK2 signal and plot the normalized values against compound concentration to determine the IC50 for pathway inhibition.

Visualizing the Experimental Logic

The following diagrams illustrate the workflows for the primary validation techniques.

G cluster_0 Biophysical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Pathway Analysis Purified p38α Purified p38α ITC ITC Purified p38α->ITC MST MST Purified p38α->MST Compound Compound Compound->ITC Compound->MST Thermodynamic Profile (Kd, ΔH, ΔS) Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermodynamic Profile (Kd, ΔH, ΔS) Binding Affinity (Kd) Binding Affinity (Kd) MST->Binding Affinity (Kd) Live Cells Live Cells Compound Treatment Compound Treatment Live Cells->Compound Treatment CETSA CETSA Compound Treatment->CETSA NanoBRET NanoBRET Compound Treatment->NanoBRET Thermal Shift (ΔTm) Thermal Shift (ΔTm) CETSA->Thermal Shift (ΔTm) Intracellular IC50 Intracellular IC50 NanoBRET->Intracellular IC50 Stimulated Cells Stimulated Cells Compound Inhibition Compound Inhibition Stimulated Cells->Compound Inhibition In-Cell Western In-Cell Western Compound Inhibition->In-Cell Western Phospho-MK2 Inhibition (IC50) Phospho-MK2 Inhibition (IC50) In-Cell Western->Phospho-MK2 Inhibition (IC50)

Caption: Workflow for validating p38 MAPKα target engagement.

p38_pathway Stress / Cytokines Stress / Cytokines MKK3/6 MKK3/6 Stress / Cytokines->MKK3/6 p38 MAPKα p38 MAPKα MKK3/6->p38 MAPKα phosphorylates MK2 MK2 p38 MAPKα->MK2 phosphorylates Phospho-MK2 Phospho-MK2 MK2->Phospho-MK2 Inflammatory Response Inflammatory Response Phospho-MK2->Inflammatory Response Test Compound Test Compound Test Compound->p38 MAPKα inhibits

Caption: Simplified p38 MAPKα signaling pathway and point of inhibition.

Expected Outcomes and Interpretation

A successful validation campaign for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide as a p38 MAPKα inhibitor would yield the following results:

  • Biophysical: ITC and MST assays will demonstrate direct binding to purified p38 MAPKα with a measurable Kd, comparable to or better than Losmapimod and Skepinone-L.

  • Cellular Engagement: CETSA will show a dose-dependent increase in the thermal stability of p38 MAPKα in treated cells. The NanoBRET™ assay will yield a cellular IC50 value, confirming target engagement in a live-cell context.

  • Functional Response: The In-Cell Western™ assay will show a dose-dependent decrease in the phosphorylation of MK2 upon pathway stimulation, demonstrating that the compound functionally inhibits the kinase activity in cells.

By employing this multi-assay strategy, researchers can build a robust and compelling case for the on-target activity of their compound, providing the confidence needed to advance promising molecules through the drug discovery pipeline.

References

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Losmapimod used for? Retrieved from [Link]

  • Zhang, G., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery, 25(2), 215-222. Retrieved from [Link]

  • Wang, X., et al. (2007). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Physiological Genomics, 28(2), 193-201. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Williams, E. P., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 819. Retrieved from [Link]

  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCrJ, 64(Pt 1), 38-43. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Ge, B., et al. (2020). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience, 13, 153. Retrieved from [Link]

  • Fulcrum Therapeutics. (2024, June 23). Losmapimod, a p38α/β MAPK Inhibitor for the Potential Treatment of Patients with FSHD. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Wilson, D. L., & Turetsky, E. I. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 61. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

  • Wienken, C. J., et al. (2012). Label-Free Microscale Thermophoresis Discriminates Sites and Affinity of Protein–Ligand Binding. Angewandte Chemie International Edition, 51(40), 10089-10092. Retrieved from [Link]

  • Singh, S. S. D., et al. (2018). The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial. PLoS ONE, 13(3), e0194192. Retrieved from [Link]

  • Ricciardolo, F. L. M., et al. (2021). Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathophysiological and Therapeutic Aspects. Drug Design, Development and Therapy, 15, 1243-1256. Retrieved from [Link]

  • Sneed, B., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186). Retrieved from [Link]

  • ResearchGate. (n.d.). The interaction of p38α protein with small molecule inhibitors. MST... Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western Assay Development Project. Retrieved from [Link]

  • Robers, M. B., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-756. Retrieved from [Link]

  • Springer Protocols. (n.d.). Screening for MAPK Modulators Using an In-Cell Western Assay. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351980. Retrieved from [Link]

  • Seidel, S. A. I., et al. (2013). Molecular Interaction Studies Using Microscale Thermophoresis. Methods in Molecular Biology, 1033, 221-256. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]

  • Cappel, D., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 16038-16056. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of p38α MAPK enzyme activity and validation of design for... Retrieved from [Link]

  • Triantaphyllopoulos, K. A., et al. (2010). In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. Clinical and Experimental Immunology, 160(1), 101-110. Retrieved from [Link]

  • Mori, T., et al. (2008). Inhibitors of p38 mitogen-activated protein kinase enhance proliferation of mouse neural stem cells. Journal of Neuroscience Research, 86(10), 2159-2170. Retrieved from [Link]

  • Publications. (2024, August 5). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]

  • CMI. (2024, December 10). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Retrieved from [Link]

  • Smith, R. L., et al. (2009). Efficacy of a p38 mitogen activated protein kinase inhibitor in mitigating an established inflammatory reaction to polyethylene particles in vivo. Journal of Biomedical Materials Research Part A, 89(1), 209-215. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide Binding Assays for IRAK4

For researchers and drug development professionals navigating the complexities of covalent inhibitors, ensuring the reproducibility of binding assay data is paramount. This guide provides an in-depth comparison of variou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of covalent inhibitors, ensuring the reproducibility of binding assay data is paramount. This guide provides an in-depth comparison of various assay methodologies for characterizing the binding of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, a compound representative of a class of potent covalent inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By understanding the nuances of each technique and implementing robust validation practices, researchers can generate high-quality, reliable data crucial for advancing drug discovery programs.

The Critical Role of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[1][2] It acts as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Upon activation, IRAK4 orchestrates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[3] Dysregulation of the IRAK4 signaling pathway is implicated in a host of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2][4]

Covalent inhibitors, such as those bearing a reactive bromo-propionamide warhead, offer a promising therapeutic strategy by forming a stable, long-lasting bond with their target protein.[5] This can lead to enhanced potency and a prolonged duration of action.[5] However, the irreversible nature of this binding necessitates meticulous and reproducible characterization to ensure target specificity and avoid off-target effects.[6]

The IRAK4 Signaling Pathway and Point of Inhibition

The binding of a ligand to a TLR or IL-1R triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome.[4] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of NF-κB and the production of inflammatory cytokines. 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is designed to covalently bind to a nucleophilic residue within the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and halting the inflammatory cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation IkB->NFkB_p50_p65 Inhibition Gene_Expression Inflammatory Gene Expression NFkB_translocated->Gene_Expression Induction Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R Binding Inhibitor 2-Bromo-N-(4-ethyl-5-methyl- thiazol-2-yl)-propionamide Inhibitor->IRAK4 Covalent Inhibition

Figure 1: IRAK4 signaling pathway and the point of covalent inhibition.

A Comparative Guide to IRAK4 Binding Assay Methodologies

The selection of an appropriate assay is critical for obtaining reproducible data. This section compares the leading biochemical and cell-based assay formats for characterizing the binding of covalent inhibitors to IRAK4.

Assay TypeAssay PlatformPrincipleKey AdvantagesKey Considerations for Reproducibility
Biochemical ADP-Glo™ (Promega) Measures ADP produced from the kinase reaction via a luminescence-based signal.[7][8]High sensitivity, broad dynamic range, and compatible with high ATP concentrations.[7]Purity of ATP is crucial to minimize background signal.[7] Reagent stability and precise timing of additions are critical.
Transcreener® ADP² (BellBrook Labs) A fluorescence polarization (FP), time-resolved fluorescence energy transfer (TR-FRET), or fluorescence intensity (FI) assay that detects ADP produced by the kinase.[9]Homogeneous, mix-and-read format simplifies automation.[9] Direct ADP detection can be more robust than coupled-enzyme systems.[5]Potential for compound interference with the fluorescence signal. Careful selection of assay format (FP, TR-FRET, or FI) is needed based on library composition.
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) A TR-FRET-based competition assay where the inhibitor displaces a fluorescently labeled tracer from the kinase.[10]Directly measures binding affinity (Ki) rather than enzymatic inhibition (IC50). Less susceptible to interference from ATP-competitive inhibitors that are not true binders.Requires a specific fluorescent tracer for the kinase of interest. The binding kinetics of the tracer can influence the apparent affinity of the inhibitor.
Cell-Based NF-κB Reporter Assays Measures the activation of the NF-κB transcription factor in response to TLR/IL-1R stimulation.Provides a functional readout of pathway inhibition in a cellular context. Can be adapted for high-throughput screening.Indirect measure of IRAK4 binding. Signal can be influenced by off-target effects on other pathway components. Cell health and passage number can significantly impact reproducibility.
Cytokine Release Assays (ELISA, Meso Scale Discovery) Quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells following stimulation.[11]Physiologically relevant endpoint that directly measures the inflammatory response.Highly variable depending on the cell type (primary cells vs. cell lines), donor variability (for primary cells), and stimulation conditions. Careful optimization of cell density and stimulation time is required.
IRAK1 Phosphorylation Assay (Western Blot, In-Cell Western, AlphaLISA) Directly measures the phosphorylation of IRAK1, the immediate downstream substrate of IRAK4.More proximal readout of IRAK4 activity compared to cytokine release. Can provide a more direct link between target engagement and cellular function.[1][12]Requires specific and validated antibodies. Can be lower throughput than reporter or cytokine assays.
Target Engagement Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[3]Directly demonstrates target engagement in a cellular environment. Can be used to identify off-target binders.Not all binding events lead to a detectable thermal shift.[3] Requires careful optimization of heating conditions and can be technically challenging to implement in a high-throughput format.
Direct Binding Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the formation of the covalent adduct between the inhibitor and the target protein.[13]Unambiguously confirms covalent binding and can be used to identify the specific amino acid residue modified.[2]Requires specialized instrumentation and expertise. Can be lower throughput than other methods.

Experimental Protocols for Ensuring Reproducible Data

Reproducibility is built upon a foundation of meticulously executed and well-controlled experiments. The following protocols provide a framework for obtaining reliable data when characterizing a covalent IRAK4 inhibitor.

Workflow for Characterizing a Covalent IRAK4 Inhibitor

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Characterization cluster_validation Validation of Covalent Binding cluster_cellular Cellular Characterization Biochem_Screen Initial Biochemical Screen (e.g., ADP-Glo™, Transcreener®) Time_Dep_IC50 Time-Dependent IC50 Shift Assay Biochem_Screen->Time_Dep_IC50 Identified Hits kinact_KI_Det Determination of kinact/KI Time_Dep_IC50->kinact_KI_Det Confirmed Time-Dependence Mass_Spec Intact Protein LC-MS Analysis kinact_KI_Det->Mass_Spec Characterized Hits Peptide_Mapping LC-MS/MS Peptide Mapping Mass_Spec->Peptide_Mapping Confirmed Covalent Adduct Target_Engagement Cellular Target Engagement (e.g., CETSA) Peptide_Mapping->Target_Engagement Validated Binding Site Cellular_Potency Cellular Potency Assays (e.g., IRAK1 Phos., Cytokine Release) Target_Engagement->Cellular_Potency Confirmed Target Engagement Selectivity_Profiling Cellular Selectivity Profiling Cellular_Potency->Selectivity_Profiling Determined Cellular Efficacy

Figure 2: A comprehensive workflow for the characterization of a covalent IRAK4 inhibitor.

Protocol 1: Time-Dependent IC50 Shift Assay using ADP-Glo™

This assay is a crucial first step to differentiate between reversible and irreversible covalent inhibitors. A shift to a lower IC50 value with increased pre-incubation time is indicative of covalent bond formation.[14]

Materials:

  • Recombinant human IRAK4 enzyme (Promega, V4131)

  • Myelin Basic Protein (MBP) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

  • Assay buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[15]

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in assay buffer to the desired concentrations.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the IRAK4 enzyme and varying concentrations of the inhibitor. Incubate for different time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. Include a no-inhibitor control (DMSO only).

  • Kinase Reaction Initiation: To initiate the kinase reaction, add a mixture of MBP substrate and ATP to each well. The final ATP concentration should be at or near the Km for IRAK4.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A leftward shift in the IC50 curve with increasing pre-incubation time confirms time-dependent inhibition.

Protocol 2: Confirmation of Covalent Binding by Intact Protein LC-MS

This method provides direct evidence of covalent adduct formation by measuring the mass increase of the IRAK4 protein after incubation with the inhibitor.

Materials:

  • Recombinant human IRAK4 enzyme

  • 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)

  • Desalting column

Procedure:

  • Incubation: Incubate IRAK4 with a molar excess of the inhibitor (e.g., 1:5 protein to inhibitor ratio) for a defined period (e.g., 2 hours) at room temperature. Include a control sample with IRAK4 and DMSO.

  • Sample Preparation:

    • Quench the reaction by adding an excess of a reducing agent like DTT to react with any unbound inhibitor.

    • Desalt the sample using a desalting column to remove excess inhibitor and buffer components.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the protein.

    • Compare the mass of the inhibitor-treated IRAK4 with the DMSO-treated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Protocol 3: Cellular Target Engagement using CETSA

CETSA is a powerful technique to confirm that the inhibitor binds to IRAK4 within the complex environment of a cell.[3]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

  • Cell lysis buffer

  • Antibodies specific for IRAK4

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat THP-1 cells with the inhibitor at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of soluble IRAK4 in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble IRAK4 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized IRAK4.

Best Practices for Ensuring Reproducibility

Adherence to best practices is non-negotiable for generating reproducible data. The following are key considerations for covalent inhibitor binding assays:

  • Reagent Quality and Consistency: Use high-quality, validated reagents, including enzymes, substrates, and antibodies.[16] Ensure lot-to-lot consistency of critical reagents.

  • Assay Optimization: Thoroughly optimize assay conditions, including enzyme and substrate concentrations, incubation times, and temperature.[16] For covalent inhibitors, the pre-incubation time is a critical parameter that must be carefully controlled.

  • Appropriate Controls: Always include positive and negative controls.[16] For covalent inhibitors, a non-reactive analog of the compound can serve as a valuable control to distinguish between covalent and non-covalent binding effects.

  • Orthogonal Validation: Do not rely on a single assay.[13] Validate findings using orthogonal methods that measure different aspects of inhibitor binding and function (e.g., biochemical, cell-based, and direct binding assays).

  • Confirmation of Covalent Binding: Unequivocally demonstrate covalent modification through direct biophysical methods like mass spectrometry.[13]

  • Kinetic Characterization: For covalent inhibitors, determining the kinetic parameters k_inact and K_I provides a more accurate measure of potency than a simple IC50 value.[17]

  • Meticulous Record Keeping: Maintain detailed records of all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the protocol.

  • Statistical Analysis: Employ appropriate statistical methods to analyze data and assess the significance of observed differences. Report measures of variability, such as standard deviation or standard error of the mean.

By embracing a multi-faceted and rigorous approach to assay design, execution, and data analysis, researchers can confidently and reproducibly characterize the binding of novel covalent inhibitors like 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide to IRAK4, thereby accelerating the development of new therapies for inflammatory diseases.

References

  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1040-1054.
  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1040-1054.
  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • De, S., et al. (2021). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • Harris, C. M., et al. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. SLAS discovery, 23(10), 1040-1050.
  • Kelly, P. N., et al. (2015). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS medicinal chemistry letters, 6(10), 1063-1068.
  • Schroeder, G. N., et al. (2021). Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhib. ChemRxiv.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for IRAK4.
  • Wang, Z., et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.
  • BenchChem. (n.d.).
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • BellBrook Labs. (2011). Comparison of ADP Detection Methods Used for High Throughput Screening.
  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research.
  • Almqvist, H., et al. (2025). Thermal shift assays in drug discovery – Troubleshooting from biochemical to cellular applications.
  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • IDG. (2024). Quality Control Metrics.
  • Wang, L., et al. (2020). Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma. ACS medicinal chemistry letters, 11(11), 2246-2252.
  • Schröder, M., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100717.
  • BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit.
  • Hughes, S. J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS medicinal chemistry letters, 10(8), 1098-1103.
  • Kymera Therapeutics. (2021).
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Oncodesign Services. (n.d.). How Screening Covalent Libraries Lands Hits Where Others Fail.
  • Copeland, R. A. (2024).
  • Drug Hunter. (2025).
  • Arkin, M. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC.
  • La-cagnin, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • bioRxiv. (2026).
  • Zhang, Z. Y., et al. (n.d.).
  • BellBrook Labs. (n.d.).
  • Loo, J. A., et al. (2025). High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Promega Corporation. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. PubMed.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corpor
  • Organic & Biomolecular Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells.
  • BellBrook Labs. (2025).
  • Inglese, J., et al. (2010).
  • Wadsack, D. A., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry.
  • Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics.
  • Julian, R. R., et al. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC.
  • Domainex. (n.d.).
  • Johnson, C. R., et al. (n.d.).
  • Thermo Fisher Scientific. (n.d.).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, establishing robust and rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, establishing robust and reliable analytical methods is a foundational requirement for advancing through preclinical and clinical phases. The process of analytical method validation ensures that a chosen procedure is fit for its intended purpose, consistently generating accurate and precise data.[1][2] However, the lifecycle of a drug candidate often involves multiple laboratories, evolving analytical technologies, or the need for methods with different performance characteristics (e.g., a high-throughput screening assay versus a stringent quality control release method). This necessitates cross-validation , the process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data for the same analyte.[3][4][5]

This guide provides an in-depth comparison and procedural framework for the development, validation, and subsequent cross-validation of two orthogonal analytical methods for the quantification of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, widely accessible method ideal for routine quality control, assay, and purity analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity, high-specificity method crucial for trace-level impurity analysis, metabolite identification, and bioanalytical applications.

We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and provide a clear workflow for cross-validation to ensure data integrity across different analytical platforms.

Pillar 1: The Stability-Indicating Foundation: Forced Degradation Studies

Before validating any quantitative method, it is crucial to understand the intrinsic stability of the drug substance and to ensure the analytical method can distinguish the intact analyte from any potential degradation products.[6][7] This is achieved through forced degradation studies, where the compound is subjected to stress conditions more severe than those it would encounter during storage.[8] The objective is to generate degradants and prove the method's specificity, making it a "stability-indicating" method.[9]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 100 µg/mL. The rationale for a shorter duration and lower temperature is that amide hydrolysis is often faster under basic conditions.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to 100 µg/mL.

    • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

    • Photolytic Degradation: Expose the solid drug substance to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using both the HPLC-UV and LC-MS/MS methods described below. The goal is to achieve 5-20% degradation of the parent compound.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS Drug Substance Stock (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) DS->Acid Base Base Hydrolysis (1N NaOH, RT) DS->Base Ox Oxidation (30% H2O2, RT) DS->Ox Thermal Thermal (105°C Solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples & Control via HPLC & LC-MS/MS Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity & Mass Balance Analysis->PeakPurity

Caption: Workflow for Forced Degradation Studies.

Pillar 2: Method Development and Validation

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[10][11][12] The key parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method serves as the workhorse for routine analysis due to its robustness and cost-effectiveness. The thiazole ring in the analyte contains a chromophore, making it suitable for UV detection.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmC18 provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is compatible with MS.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength.
Gradient 0-10 min: 40-70% B; 10-12 min: 70-90% B; 12-15 min: 90% B; 15-16 min: 90-40% B; 16-20 min: 40% BGradient elution is necessary to separate the main peak from potential impurities and degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Detection UV at 265 nmWavelength selected based on the UV absorbance maximum of the analyte.
ParameterMethodAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity using a Diode Array Detector.No interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Analyze 5 concentrations (e.g., 50-150% of nominal). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.[16]
Accuracy Spike analyte into placebo at 3 levels (80%, 100%, 120%), n=3 for each. Calculate % recovery.98.0% to 102.0% recovery.
Precision Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[17]
LOD & LOQ Based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope.LOD and LOQ should be reported. LOQ must be precise and accurate.
Robustness Deliberately vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).No significant change in results (RSD ≤ 2.0%).[16]
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and specificity, making it ideal for confirming the identity of trace impurities or for bioanalytical studies. The presence of a bromine atom gives a characteristic isotopic pattern ([M]+ and [M+2]+) that aids in unambiguous identification.

ParameterConditionRationale
LC System Same as HPLC-UVEnsures chromatographic comparability.
MS System Sciex 6500+ QTRAP or equivalentHigh-sensitivity triple quadrupole mass spectrometer.
Ionization Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds. Positive mode is chosen due to the basic nitrogen atoms in the thiazole ring.
MRM Transitions Quantifier: [M+H]+ → Fragment 1; Qualifier: [M+H]+ → Fragment 2Multiple Reaction Monitoring (MRM) provides high specificity. The most intense fragment is used for quantification, a second for confirmation.
Source Temp. 550 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.
Collision Energy Optimized via direct infusionEnergy is tuned to maximize the intensity of product ions.

The validation parameters are similar to HPLC-UV, but with typically tighter acceptance criteria, especially for bioanalytical applications as per FDA and EMA guidelines.[18]

ParameterMethodAcceptance Criteria (for trace analysis)
Specificity Analyze 6 different batches of blank matrix.No significant interference at the analyte's retention time (<20% of LLOQ).
Linearity Analyze 6-8 non-zero concentrations. Use a weighted (1/x or 1/x²) linear regression.r² ≥ 0.995. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High), n=6.Mean accuracy within ±15% of nominal. Precision (RSD) ≤ 15%.
LOD & LLOQ LLOQ is the lowest point on the calibration curve meeting accuracy/precision criteria.LLOQ must be established and validated.
Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution.Matrix factor should be consistent across the batch.
Robustness Vary LC and MS parameters.System suitability criteria must be met.

Pillar 3: The Comparative Framework: Cross-Validation

Cross-validation is performed to ensure that data generated by two different methods are comparable.[3] This is critical when, for example, an HPLC-UV method is used for release testing at a manufacturing site, while an LC-MS/MS method is used for a stability study at a research facility.

G cluster_0 Analytical Method Cross-Validation Workflow cluster_1 Sample Selection MethodA Method A (e.g., HPLC-UV) Fully Validated AnalysisA Analyze Samples using Method A MethodA->AnalysisA MethodB Method B (e.g., LC-MS/MS) Fully Validated AnalysisB Analyze Samples using Method B MethodB->AnalysisB QCs Prepare QC Samples (Low, Mid, High) QCs->AnalysisA QCs->AnalysisB IS Select Incurred Samples (e.g., from Stability Study) IS->AnalysisA IS->AnalysisB Compare Compare Results AnalysisA->Compare AnalysisB->Compare Report Calculate % Difference Evaluate vs. Acceptance Criteria Compare->Report

Caption: Cross-Validation Process between Two Methods.

Experimental Protocol: Cross-Validation
  • Define the Reference Method: Typically, the method that was validated first or is considered the "gold standard" (often the more established HPLC-UV method) is designated as the reference.

  • Sample Selection:

    • Prepare a minimum of three batches of Quality Control (QC) samples at three concentrations (Low, Medium, High).

    • If available, use "incurred samples" (e.g., samples from a previous stability or formulation study) that contain the analyte and its potential matrix components.

  • Execution:

    • Analyze the selected samples (n=6 for each QC level) using both the HPLC-UV and LC-MS/MS methods on the same day, if possible, to minimize time-related variability.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration for each QC level as determined by each method.

    • Calculate the percentage difference between the mean values obtained from the two methods using the following formula: % Difference = [(Mean_MethodB - Mean_MethodA) / Mean_MethodA] * 100

    • Acceptance Criterion: The percentage difference between the two methods should not exceed ±15.0%. The overall mean difference should be within ±10.0%.

Comparative Data Summary (Hypothetical)
QC LevelMean Conc. (HPLC-UV)Mean Conc. (LC-MS/MS)% DifferencePass/Fail
Low (10 µg/mL)10.1 µg/mL9.8 µg/mL-2.97%Pass
Mid (100 µg/mL)100.5 µg/mL101.2 µg/mL+0.70%Pass
High (150 µg/mL)149.8 µg/mL152.1 µg/mL+1.54%Pass
Overall Mean -0.24% Pass

Conclusion

The cross-validation of analytical methods for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is not merely a procedural formality but a critical scientific exercise that underpins the reliability and consistency of data throughout a drug's development lifecycle. By establishing and validating two orthogonal methods—a robust HPLC-UV procedure for routine quantification and a highly sensitive LC-MS/MS method for specialized applications—we create a flexible and powerful analytical toolkit.

The successful cross-validation, demonstrated by the close agreement of results between these two distinct techniques, provides a high degree of confidence that data generated in different laboratories or for different purposes are equivalent and interchangeable. This rigorous, evidence-based approach, grounded in ICH principles, ensures data integrity, facilitates seamless method transfer, and ultimately supports the delivery of safe and effective medicines.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: IOP Conference Series: Materials Science and Engineering URL
  • Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]

  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL
  • Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Bioanalysis URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.